Apricoxib
Description
This compound is an orally bioavailable nonsteroidal anti-inflammatory agent (NSAID) with potential antiangiogenic and antineoplastic activities. This compound binds to and inhibits the enzyme cyclooxygenase-2 (COX-2), thereby inhibiting the conversion of arachidonic acid into prostaglandins. This compound-mediated inhibition of COX-2 may induce tumor cell apoptosis and inhibit tumor cell proliferation and tumor angiogenesis. COX-related metabolic pathways may represent crucial regulators of cellular proliferation and angiogenesis.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.
a COX-2 inhibitor; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[2-(4-ethoxyphenyl)-4-methylpyrrol-1-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-3-24-17-8-4-15(5-9-17)19-12-14(2)13-21(19)16-6-10-18(11-7-16)25(20,22)23/h4-13H,3H2,1-2H3,(H2,20,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMITOKKUMVWRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=CN2C3=CC=C(C=C3)S(=O)(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60173502 | |
| Record name | Apricoxib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197904-84-0 | |
| Record name | Apricoxib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=197904-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Apricoxib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197904840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Apricoxib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12378 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Apricoxib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | APRICOXIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X5HB3VZ3Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Apricoxib's Mechanism of Action in Cancer Cells: A Technical Guide
Executive Summary: Apricoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, has demonstrated notable anti-neoplastic properties in a variety of preclinical cancer models. Its primary mechanism of action is the blockade of the COX-2 enzyme, a key catalyst in the conversion of arachidonic acid to prostaglandins, particularly prostaglandin E2 (PGE2). The subsequent reduction in PGE2 levels disrupts a cascade of downstream signaling pathways crucial for tumor progression, including those involved in cell proliferation, survival, angiogenesis, and inflammation. This guide provides an in-depth examination of this compound's molecular interactions, its impact on critical signaling networks, a summary of its efficacy data, and an overview of the experimental protocols used to elucidate its function.
Core Mechanism of Action: Selective COX-2 Inhibition
The central mechanism of this compound's anti-cancer activity is its selective inhibition of the COX-2 enzyme. In contrast to normal tissues where COX-2 expression is typically low, a significant number of malignancies exhibit aberrant and sustained overexpression of this enzyme. This overexpression leads to elevated production of prostaglandins, most notably PGE2, which functions as a potent signaling molecule promoting tumorigenesis.
PGE2 exerts its pro-cancer effects by binding to a family of G-protein coupled receptors known as EP receptors (EP1-4). The activation of these receptors triggers multiple downstream signaling cascades that collectively foster a microenvironment conducive to tumor growth and survival. This compound's intervention at the level of COX-2 effectively curtails the synthesis of PGE2, thereby mitigating these downstream oncogenic signals.
Caption: this compound's primary mechanism: selective inhibition of the COX-2 enzyme.
Modulation of Downstream Signaling Pathways
The reduction of PGE2 synthesis by this compound leads to the attenuation of several critical intracellular signaling pathways that are frequently dysregulated in cancer. Key among these are the PI3K/Akt and MAPK/ERK pathways.
-
PI3K/Akt Pathway: The Akt signaling pathway is a central regulator of cell survival and proliferation. PGE2 can transactivate the epidermal growth factor receptor (EGFR), leading to the activation of PI3K and subsequent phosphorylation of Akt. Activated Akt then phosphorylates a host of downstream targets that promote cell survival by inhibiting apoptosis, including the Bcl-2 family of proteins. Studies have shown that this compound treatment can lead to a decrease in the phosphorylation of Akt (p-Akt), thereby promoting apoptosis.
-
MAPK/ERK Pathway: The ERK pathway is another critical regulator of cell growth and proliferation. Similar to the Akt pathway, it can be activated by PGE2-mediated signaling. This compound has been observed to suppress the phosphorylation of ERK, contributing to its anti-proliferative effects.
By inhibiting these pathways, this compound can shift the balance within the cancer cell from survival and proliferation towards apoptosis or programmed cell death. This is often evidenced by a change in the ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2).
Caption: Downstream signaling pathways modulated by this compound.
Quantitative Analysis of Preclinical Efficacy
The anti-tumor effects of this compound have been quantified across various cancer cell lines and in vivo models. The data consistently demonstrate its ability to inhibit cell growth and reduce tumor-associated angiogenesis.
Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| A549 | Non-Small Cell Lung | ~40 | |
| H460 | Non-Small Cell Lung | ~50 | |
| H1299 | Non-Small Cell Lung | >100 |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Effect of this compound on Angiogenesis In Vivo
| Animal Model | Treatment | Microvessel Density (vessels/mm²) | % Reduction | Citation |
| NSCLC Xenograft | Vehicle Control | 125.4 ± 15.2 | - | |
| NSCLC Xenograft | This compound (50 mg/kg) | 68.3 ± 9.7 | 45.5% |
Microvessel density is a common measure of angiogenesis, or new blood vessel formation, within a tumor.
Key Experimental Methodologies
The characterization of this compound's mechanism of action relies on a suite of standard molecular and cellular biology techniques.
Cell Viability and Proliferation Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is fundamental for determining the IC50 values of anti-cancer agents like this compound.
Caption: A typical experimental workflow for an MTT cell viability assay.
Western Blotting
Western blotting is employed to detect and quantify the expression levels of specific proteins within cell lysates. In the context of this compound research, this technique is crucial for measuring the phosphorylation status of key signaling proteins like Akt and ERK, as well as the expression levels of apoptosis-related proteins such as Bcl-2 and Bax.
Protocol Summary:
-
Protein Extraction: Cells treated with or without this compound are lysed to release total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined (e.g., via BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target protein (e.g., anti-p-Akt, anti-Akt, anti-Bcl-2), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using a chemiluminescent substrate, and the resulting bands are imaged. The intensity of the bands corresponds to the amount of the target protein.
Immunohistochemistry (IHC) for Angiogenesis
To assess the anti-angiogenic effects of this compound in vivo, tumor tissues from animal models are analyzed using IHC.
Protocol Summary:
-
Tissue Preparation: Tumors are excised, fixed in formalin, and embedded in paraffin.
-
Sectioning: Thin sections of the tumor tissue are cut and mounted on microscope slides.
-
Staining: The slides are stained with an antibody against an endothelial cell marker, such as CD31. This antibody specifically binds to the cells lining the blood vessels.
-
Visualization: A secondary antibody and a detection system are used to create a visible stain where the primary antibody has bound.
-
Quantification: The stained microvessels are counted under a microscope in several high-power fields to determine the average microvessel density. A reduction in this density in this compound-treated tumors compared to controls indicates an anti-angiogenic effect.
Conclusion
This compound exerts its anti-cancer effects primarily through the selective inhibition of COX-2, leading to a significant reduction in PGE2 production. This action disrupts multiple downstream signaling pathways, including the Akt and ERK pathways, which are fundamental for cancer cell proliferation and survival. The net result is a decrease in cell viability, an induction of apoptosis, and an inhibition of tumor-associated angiogenesis. The quantitative data from preclinical studies support its potential as a therapeutic agent, and the established experimental protocols provide a robust framework for its continued investigation. Further research, particularly in combination therapies, will be critical to fully defining its role in the clinical setting.
Apricoxib: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction: Apricoxib (formerly CS-706) is a diarylpyrrole sulfonamide that was developed as a selective cyclooxygenase-2 (COX-2) inhibitor.[1][2] Initially investigated for its potent analgesic and anti-inflammatory properties, its therapeutic potential was later explored extensively in the context of oncology.[3] Cyclooxygenase enzymes, COX-1 and COX-2, are key mediators in the conversion of arachidonic acid to prostaglandins. While COX-1 is constitutively expressed and plays a role in physiological functions like gastrointestinal protection, COX-2 is an inducible enzyme often overexpressed in inflammatory states and various cancers.[1][4] This overexpression has been linked to tumor proliferation, angiogenesis, and metastasis, making COX-2 a compelling target for cancer therapy.[1][5] this compound was designed to selectively inhibit COX-2, thereby offering a therapeutic window with potentially fewer gastrointestinal side effects than non-selective NSAIDs.[3][6] Although its development was halted in 2015 due to outcomes in clinical trials, the study of this compound has provided significant insights into the role of COX-2 in pathophysiology.[2][7]
Discovery and Development
This compound was discovered by researchers at Daiichi Sankyo in 1996.[1] It emerged from efforts to develop a new generation of COX-2 inhibitors with a favorable safety profile and potent efficacy.[1] Preclinical studies demonstrated its good pharmacokinetics, pharmacodynamics, and gastrointestinal tolerability.[1] Subsequent clinical development, later advanced by Tragara Pharmaceuticals Inc., focused on its potential as both an analgesic and an anticancer agent, leading to several Phase II clinical trials for conditions including postoperative dental pain, non-small cell lung cancer (NSCLC), and pancreatic cancer.[3][8][9]
Chemical Synthesis of this compound
An efficient, three-step synthesis for this compound has been developed, allowing for multi-gram production for research purposes. The process begins with commercially available starting materials and proceeds through key intermediates to yield the final product.[1][10]
Synthesis Workflow Diagram
References
- 1. Efficient synthesis of this compound, CS-706, a selective cyclooxygenase-2 inhibitor, and evaluation of inhibition of prostaglandin E2 production in inflammatory breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, a COX-2 inhibitor for the potential treatment of pain and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Dose-dependence of COX-2 selectivity of coxibs – PharmaNUS [blog.nus.edu.sg]
- 7. Randomized, double-blind, placebo-controlled, multicenter phase II study of the efficacy and safety of this compound in combination with either docetaxel or pemetrexed in patients with biomarker-selected non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a Novel Inhibitor of COX-2, Markedly Improves Standard Therapy Response in Molecularly Defined Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Efficient synthesis of this compound, CS-706, a selective cyclooxygenase-2 inhibitor, and evaluation of inhibition of prostaglandin E2 production in inflammatory breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetic and Pharmacodynamic Profile of Apricoxib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor that has been investigated for its potential as an anti-inflammatory, analgesic, and anti-cancer agent.[1][2][3] As a member of the coxib class of nonsteroidal anti-inflammatory drugs (NSAIDs), its primary mechanism of action involves the specific inhibition of the COX-2 enzyme, which is responsible for the production of prostaglandins that mediate inflammation and pain.[3] Unlike non-selective NSAIDs, the selectivity for COX-2 is intended to reduce the risk of gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme.[1] This technical guide provides an in-depth overview of the available pharmacokinetic and pharmacodynamic data on this compound, intended to inform researchers, scientists, and drug development professionals. Development of this compound was discontinued in 2015 due to disappointing results in clinical trials.[3]
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the selective inhibition of the COX-2 enzyme. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[4] In the context of oncology, a major area of investigation for this compound, the inhibition of COX-2 has been shown to reduce tumor growth, angiogenesis, and promote apoptosis.[4]
In Vitro Efficacy
In preclinical studies, this compound has demonstrated its ability to inhibit COX-2 and affect cancer cell lines. For instance, in pancreatic cancer cell lines, this compound was shown to reduce the IC50 of gemcitabine, a standard chemotherapeutic agent.[4] However, the direct cytotoxic effects of this compound as a single agent required high concentrations, with IC50 values in some pancreatic cancer cell lines being as high as 70 to 80 μmol/L.[4]
Table 1: In Vitro Pharmacodynamic Parameters of this compound
| Parameter | Cell Line/System | Value | Reference |
| IC50 (Single Agent) | AsPC-1, Su.86.86, HPAF-II Pancreatic Cancer Cells | 70 - 80 µmol/L | [4] |
| Effect on Gemcitabine IC50 | Pancreatic Cancer Cell Lines | Reduced IC50 | [4] |
Pharmacokinetics
Detailed preclinical pharmacokinetic data for this compound is not extensively available in the public domain. However, some information can be gleaned from clinical trial disclosures and by examining the properties of other selective COX-2 inhibitors as representative examples of the drug class.
Absorption
This compound is an orally active compound.[1] Clinical trial data from a Phase I study in patients with advanced non-small cell lung cancer indicate that this compound is absorbed after oral administration, with pharmacokinetic parameters determined for doses of 100, 200, and 400 mg/day.
Distribution
Metabolism
The metabolic pathways of this compound have not been fully elucidated in publicly available literature. It is anticipated that, like other coxibs, it undergoes hepatic metabolism, potentially involving cytochrome P450 (CYP) enzymes.
Excretion
The routes and extent of this compound excretion have not been detailed in the available literature.
Table 2: Human Pharmacokinetic Parameters of this compound (in combination with Erlotinib)
| Dose | N | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (hr) | Reference |
| 100 mg/day | 3 | Data not specified | Data not specified | Data not specified | Data not specified | |
| 200 mg/day | 3 | Data not specified | Data not specified | Data not specified | Data not specified | |
| 400 mg/day | 14 | Data not specified | Data not specified | Data not specified | Data not specified | |
| Note: This table is based on a Phase I clinical trial (NCT00596114) in advanced non-small cell lung cancer patients. Specific quantitative values for Cmax, Tmax, AUC, and half-life were not detailed in the referenced search results. |
Table 3: Representative Preclinical Pharmacokinetic Parameters of Other Selective COX-2 Inhibitors
| Compound | Species | Dose | Cmax (µg/mL) | Tmax (hr) | AUC (µg·hr/mL) | Bioavailability (%) | Protein Binding (%) | Reference |
| Celecoxib | Rat | 10 mg/kg (oral) | ~1.5 | ~2 | ~6 | ~40 | 98.3 | |
| Celecoxib | Dog | 5 mg/kg (oral) | ~1.2 | ~2 | ~7 | ~22 | 98.5 | |
| Etoricoxib | Rat | 10 mg/kg (oral) | ~10 | ~0.5 | ~20 | High | >90 | |
| Etoricoxib | Dog | 2 mg/kg (oral) | ~2 | ~1 | ~10 | High | >90 | |
| Disclaimer: The data in this table is for other selective COX-2 inhibitors and is provided for comparative context only. It does not represent the pharmacokinetic parameters of this compound. |
Key Experimental Protocols
In Vitro COX-2 Inhibition Assay
Objective: To determine the potency of a compound in inhibiting the activity of the COX-2 enzyme.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme is used. Arachidonic acid serves as the substrate.
-
Incubation: The test compound (e.g., this compound) at various concentrations is pre-incubated with the COX-2 enzyme in a suitable buffer system.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Detection: The product of the enzymatic reaction, typically prostaglandin E2 (PGE2) or a fluorescent probe, is measured. This can be done using methods like enzyme-linked immunosorbent assay (ELISA) or fluorometric assays.
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percent inhibition against the log of the inhibitor concentration.
Orthotopic Pancreatic Cancer Xenograft Model
Objective: To evaluate the in vivo efficacy of an anti-cancer agent in a clinically relevant tumor model.
Methodology:
-
Cell Culture: Human pancreatic cancer cells (e.g., AsPC-1, Colo357) are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: A small surgical incision is made in the abdomen of the anesthetized mouse to expose the pancreas. A suspension of pancreatic cancer cells is then injected directly into the pancreas.
-
Treatment: Once the tumors are established (monitored, for example, by imaging), the mice are randomized into treatment groups. This compound, often in combination with other agents like gemcitabine and erlotinib, is administered, typically orally.
-
Monitoring and Endpoint: Tumor growth is monitored over time using methods like caliper measurements or in vivo imaging. At the end of the study, the animals are euthanized, and the primary tumors and any metastases are excised, weighed, and processed for further analysis (e.g., histology, biomarker assessment).
Quantification of this compound in Plasma by LC-MS/MS
Objective: To determine the concentration of this compound in plasma samples for pharmacokinetic analysis.
Methodology:
-
Sample Preparation: Plasma samples are thawed, and a known amount of an internal standard (a molecule structurally similar to this compound) is added. The proteins in the plasma are then precipitated using an organic solvent (e.g., acetonitrile). The sample is centrifuged, and the supernatant is collected.
-
Chromatographic Separation: The supernatant is injected into a liquid chromatography (LC) system. The LC column separates this compound and the internal standard from other components in the sample based on their physicochemical properties.
-
Mass Spectrometric Detection: The separated compounds are then introduced into a tandem mass spectrometer (MS/MS). The mass spectrometer is set to detect specific mass-to-charge ratios for this compound and the internal standard, allowing for highly selective and sensitive quantification.
-
Data Analysis: A calibration curve is generated using standards of known this compound concentrations. The concentration of this compound in the unknown plasma samples is then calculated by comparing its peak area to that of the internal standard and interpolating from the calibration curve.
Signaling Pathways and Visualizations
COX-2 Signaling Pathway and Inhibition by this compound
The cyclooxygenase-2 (COX-2) pathway is a critical component of the inflammatory response. In cancer, this pathway is often upregulated, contributing to tumor growth, angiogenesis, and metastasis.
Experimental Workflow for In Vivo Pharmacokinetic Study
A typical workflow for assessing the pharmacokinetics of a drug like this compound in a preclinical model involves several key steps from administration to data analysis.
Conclusion
This compound is a selective COX-2 inhibitor with demonstrated pharmacodynamic effects in preclinical models, particularly in the context of cancer. While its clinical development was halted, the study of its pharmacokinetic and pharmacodynamic properties provides valuable insights for the development of other selective COX-2 inhibitors and for understanding the role of the COX-2 pathway in disease. The lack of comprehensive, publicly available preclinical pharmacokinetic data for this compound highlights the challenges in drug development and the importance of data transparency. The information presented in this guide, including data from related compounds and detailed experimental protocols, serves as a resource for researchers in the field of NSAID and cancer drug development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. [PDF] Etoricoxib (MK-0663): preclinical profile and comparison with other agents that selectively inhibit cyclooxygenase-2. | Semantic Scholar [semanticscholar.org]
- 3. Drug Distribution and Protein Binding Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
Preclinical Antitumor Activity of Apricoxib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor that has been investigated for its antitumor properties in a variety of preclinical cancer models. Overexpression of COX-2 is implicated in the pathogenesis of several cancers, contributing to inflammation, angiogenesis, and tumor progression. This technical guide provides an in-depth overview of the preclinical antitumor activity of this compound, focusing on its mechanism of action, efficacy in various cancer models, and the methodologies used to evaluate its effects.
Mechanism of Action
This compound's primary mechanism of action is the selective inhibition of the COX-2 enzyme.[1] This inhibition blocks the conversion of arachidonic acid to prostaglandins, particularly prostaglandin E2 (PGE2).[1] Elevated PGE2 levels in the tumor microenvironment are associated with increased cell proliferation, evasion of apoptosis, enhanced angiogenesis, and promotion of epithelial-to-mesenchymal transition (EMT).[2] By reducing PGE2 production, this compound can counteract these pro-tumorigenic effects.[2]
Furthermore, this compound has been shown to modulate signaling pathways downstream of COX-2. It can suppress the production of vascular endothelial growth factor (VEGF), a key regulator of angiogenesis.[1] this compound also plays a role in reversing EMT, a process by which epithelial cancer cells gain migratory and invasive properties.[3] This is evidenced by the upregulation of the epithelial marker E-cadherin and downregulation of mesenchymal markers such as vimentin and ZEB1.[1][4] In some contexts, this compound's effects have been linked to the modulation of STAT1 and STAT3 signaling pathways.
Data Presentation: In Vitro and In Vivo Efficacy
The preclinical antitumor activity of this compound has been evaluated in a range of cancer cell lines and animal models. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| HT29 | Colorectal Carcinoma | 20-40[5] | Required to induce apoptosis under resting conditions. |
| MCF-7 | Breast Cancer | Lowest among tested breast cancer lines[6] | Significantly reduced cell viability in a dose-dependent manner.[6] |
| MDA-MB-231 | Breast Cancer | Data not specified[6] | Significantly reduced cell viability in a dose-dependent manner.[6] |
| HeLa | Cervical Cancer | Data not specified[6] | Significantly reduced cell viability in a dose-dependent manner.[6] |
| HT-29 | Colon Cancer | Data not specified[6] | Significantly reduced cell viability in a dose-dependent manner.[6] |
| Pancreatic Cancer Cell Lines (various) | Pancreatic Cancer | >70-80[2] | As a single agent, IC50 was above the pharmacologic range. |
| General Tumor Cell Lines | Various | 10-20[1] | Potency for direct inhibition of tumor cell proliferation and survival.[1] |
Table 2: In Vivo Antitumor Efficacy of this compound
| Cancer Model | Treatment | Key Findings |
| NSCLC Xenograft | This compound monotherapy | Significantly retarded tumor growth.[1] |
| Breast Cancer Xenograft | This compound in combination with SOC drugs | Enhanced the efficacy of standard of care drugs.[1] |
| Lung Cancer Xenograft | This compound in combination with SOC drugs | Enhanced the efficacy of standard of care drugs.[1] |
| Pancreatic Cancer Orthotopic Xenograft (Colo357) | This compound + Gemcitabine + Erlotinib | Significantly reduced primary tumor growth and almost eradicated metastases.[2] |
| Pancreatic Cancer Orthotopic Xenograft (AsPC-1) | This compound + Gemcitabine + Erlotinib | No significant reduction in primary tumor growth.[2] |
| HT29 Colorectal Carcinoma Xenograft | This compound (10 mg/kg and 30 mg/kg) | Significantly induced apoptosis (P < 0.0005 and P < 0.0041, respectively).[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following are representative protocols for key experiments used to assess the antitumor activity of this compound.
Cell Viability (MTS Assay)
The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays.[7][8][9][10]
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the results and determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[11][12][13][14][15]
-
Tissue Preparation: Fix paraffin-embedded xenograft tumor tissue sections on slides. Deparaffinize and rehydrate the tissue sections.
-
Permeabilization: Incubate the slides with Proteinase K solution to permeabilize the tissue.
-
TdT Reaction: Incubate the slides with TdT reaction mixture, which contains Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTP, in a humidified chamber at 37°C for 1 hour. This allows the TdT to label the 3'-OH ends of fragmented DNA.
-
Washing: Rinse the slides with phosphate-buffered saline (PBS).
-
Counterstaining: Counterstain the nuclei with a DNA stain such as DAPI or Hoechst.
-
Imaging: Mount the slides and visualize under a fluorescence microscope. Apoptotic cells will show bright green fluorescence in the nuclei.
-
Quantification: Quantify the percentage of TUNEL-positive cells by counting the number of fluorescent nuclei relative to the total number of nuclei in several high-power fields.
In Vivo Xenograft Studies (Orthotopic Pancreatic Cancer Model)
Orthotopic xenograft models provide a more clinically relevant microenvironment for studying tumor growth and metastasis.[16][17][18][19][20]
-
Cell Preparation: Harvest human pancreatic cancer cells (e.g., Colo357) and resuspend them in a mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Animal Anesthesia: Anesthetize immunodeficient mice (e.g., nude or SCID mice) using an appropriate anesthetic agent.
-
Surgical Procedure: Make a small incision in the left abdominal flank to expose the spleen and pancreas.
-
Orthotopic Injection: Carefully inject 10-20 µL of the cell suspension into the tail of the pancreas using a 30-gauge needle.
-
Suturing: Suture the abdominal wall and skin.
-
Post-operative Care: Provide appropriate post-operative care, including analgesics.
-
Tumor Growth Monitoring: Monitor tumor growth non-invasively using imaging modalities such as ultrasound or bioluminescence imaging (if using luciferase-expressing cells).
-
Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound, standard-of-care chemotherapy, combination therapy). Administer treatments according to the planned schedule (e.g., daily oral gavage for this compound).
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the primary tumors and metastatic lesions. Measure tumor volume and weight. Process the tissues for histological and molecular analysis (e.g., TUNEL assay, immunohistochemistry for EMT markers).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by this compound and a typical experimental workflow for its preclinical evaluation.
Caption: this compound's mechanism of action targeting the COX-2/PGE2 pathway.
Caption: A typical workflow for the preclinical evaluation of this compound.
References
- 1. ascopubs.org [ascopubs.org]
- 2. This compound, a Novel Inhibitor of COX-2, Markedly Improves Standard Therapy Response in Molecularly Defined Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound upregulates 15-PGDH and PGT in tobacco-related epithelial malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound upregulates 15-PGDH and PGT in tobacco-related epithelial malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. theprofesional.com [theprofesional.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. iscaconsortium.org [iscaconsortium.org]
- 11. Xenograft Tumor Model And TUNEL Assay [bio-protocol.org]
- 12. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. sileks.com [sileks.com]
- 14. biotna.net [biotna.net]
- 15. genscript.com [genscript.com]
- 16. pubcompare.ai [pubcompare.ai]
- 17. Development of Orthotopic Pancreatic Tumor Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Generation of orthotopic patient-derived xenograft models for pancreatic cancer using tumor slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. Development of an Orthotopic Human Pancreatic Cancer Xenograft Model Using Ultrasound Guided Injection of Cells | PLOS One [journals.plos.org]
Apricoxib's Effect on Prostaglandin E2 Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apricoxib is a small-molecule, orally active, selective cyclooxygenase-2 (COX-2) inhibitor that has been investigated for its analgesic, anti-inflammatory, and anticancer properties.[1] A key mechanism underlying its therapeutic potential is the targeted inhibition of prostaglandin E2 (PGE2) synthesis. PGE2 is a principal mediator in numerous physiological and pathological processes, including inflammation, pain, and the progression of various cancers.[2][3] Overexpression of the COX-2 enzyme is a hallmark of many tumors and inflammatory conditions, leading to elevated production of PGE2.[4][5][6] This elevated PGE2 can, in turn, promote cell proliferation, angiogenesis, invasion, and suppress anti-tumor immunity.[3][5][7] This guide provides a detailed technical overview of this compound's mechanism of action, its quantitative effect on PGE2 production, and the experimental protocols used for its evaluation.
Core Mechanism: Selective COX-2 Inhibition
The synthesis of PGE2 is a multi-step enzymatic process. It begins with the release of arachidonic acid from the cell membrane by phospholipase A2.[8][9] The cyclooxygenase (COX) enzymes, which exist as two main isoforms (COX-1 and COX-2), then catalyze the conversion of arachidonic acid into the unstable intermediate, prostaglandin H2 (PGH2).[4][8] COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate essential homeostatic functions, such as gastrointestinal protection.[4] In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated by inflammatory stimuli, growth factors, and oncogenes, making it the primary source of PGE2 in inflammatory and cancerous states.[4][7] Finally, prostaglandin E synthases (PGES) convert PGH2 into the final product, PGE2.[2]
This compound exerts its effect by selectively binding to and inhibiting the COX-2 enzyme. This selectivity is crucial as it allows for the suppression of pathological PGE2 production at sites of inflammation or in tumors while minimizing the disruption of homeostatic PGE2 synthesis mediated by COX-1, potentially leading to a better gastrointestinal safety profile compared to non-selective NSAIDs.[10]
Quantitative Data on PGE2 Inhibition
Studies have demonstrated this compound's potent ability to inhibit PGE2 production in various cancer cell lines. The data highlights its efficacy at pharmacologically relevant concentrations.
| Cell Line | Type | This compound Concentration | PGE2 Production (pg/mL/1000 cells) | % Inhibition | Reference |
| SUM149 | Inflammatory Breast Cancer | Control (Arachidonic Acid Stimulated) | 3 | 0% | [4] |
| 100 nM | 1 | 70% | [4] | ||
| 1 µM | ~0.27 | 91% | [4] | ||
| 10 µM | ~0.09 | 97% | [4] | ||
| SUM190 | Inflammatory Breast Cancer | Control (Arachidonic Acid Stimulated) | 6 | 0% | [4] |
| 100 nM | ~1.8 | 70% | [4] | ||
| 1 µM | ~0.54 | 91% | [4] | ||
| 10 µM | ~0.18 | 97% | [4] | ||
| Colo357 | Pancreatic Cancer | Control | Not specified | 0% | [5] |
| 0.5 µM (24h) | Not specified | 50% | [5] | ||
| Pancreatic Cancer Cell Lines | Pancreatic Cancer | Not specified | Not specified | Inhibited at nanomolar concentrations | [5] |
Note: Some values are calculated based on the percentage inhibition reported in the source.
These results show that this compound potently inhibits PGE2 synthesis in a dose-dependent manner. In inflammatory breast cancer cells, this compound demonstrated potency equal to celecoxib.[4][11] In pancreatic cancer models, the concentrations of this compound required to eliminate PGE2 production were significantly lower than those needed to exert direct antitumor activity, suggesting its primary role in modulating the tumor microenvironment.[5]
Experimental Protocol: In Vitro PGE2 Inhibition Assay
The following is a generalized methodology for assessing the inhibitory effect of this compound on PGE2 production in cultured cancer cells, based on protocols implied in the cited literature.
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., SUM149, Colo357) are cultured in their recommended growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are harvested during the logarithmic growth phase.
-
Cells are seeded into multi-well plates (e.g., 24-well plates) at a predetermined density and allowed to adhere overnight.
2. Compound Treatment:
-
The following day, the culture medium is replaced with fresh, serum-free, or low-serum medium.
-
This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are prepared to achieve the desired final concentrations (e.g., 10 nM to 10 µM).
-
Cells are pre-incubated with various concentrations of this compound or vehicle control (DMSO) for a specified period (e.g., 1-2 hours).
3. Stimulation of PGE2 Production:
-
To induce PGE2 synthesis, cells are stimulated with an agent such as arachidonic acid (the substrate for COX enzymes) or an inflammatory cytokine like IL-1β.[4]
-
The cells are incubated for a defined period (e.g., 15-30 minutes for arachidonic acid stimulation) to allow for PGE2 production and secretion into the medium.
4. Sample Collection and Analysis:
-
Following incubation, the cell culture supernatant is collected from each well.
-
The concentration of PGE2 in the supernatant is quantified using a competitive Enzyme Immunoassay (EIA) or ELISA kit according to the manufacturer's instructions.
-
Cell viability can be assessed in parallel using an MTT or similar assay to ensure that the observed reduction in PGE2 is not due to cytotoxicity.
-
The total cell number or protein concentration per well is determined to normalize the PGE2 production data.
5. Data Interpretation:
-
The amount of PGE2 produced is calculated (e.g., in pg/mL) and normalized to the cell count.
-
The percentage of inhibition for each this compound concentration is determined relative to the vehicle-treated control.
-
An IC50 value (the concentration of this compound that inhibits PGE2 production by 50%) can be calculated by plotting the percentage inhibition against the log of the drug concentration.
Conclusion
This compound is a potent and selective inhibitor of the COX-2 enzyme, leading to a significant, dose-dependent reduction in prostaglandin E2 production. The quantitative data from cancer cell line studies confirm its efficacy at nanomolar to low micromolar concentrations. By selectively targeting the inducible COX-2 isoform, this compound effectively suppresses the elevated PGE2 levels characteristic of inflammatory and neoplastic conditions. The methodologies outlined provide a robust framework for further investigation into the pharmacodynamics of this compound and similar COX-2 inhibitors, which is crucial for their continued development and clinical application in oncology and inflammatory diseases.
References
- 1. This compound, a COX-2 inhibitor for the potential treatment of pain and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Efficient synthesis of this compound, CS-706, a selective cyclooxygenase-2 inhibitor, and evaluation of inhibition of prostaglandin E2 production in inflammatory breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Novel Inhibitor of COX-2, Markedly Improves Standard Therapy Response in Molecularly Defined Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. domaintherapeutics.com [domaintherapeutics.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Prostaglandin E2 and Receptors: Insight Into Tumorigenesis, Tumor Progression, and Treatment of Hepatocellular Carcinoma [frontiersin.org]
- 10. med.stanford.edu [med.stanford.edu]
- 11. Efficient synthesis of this compound, CS-706, a selective cyclooxygenase-2 inhibitor, and evaluation of inhibition of prostaglandin E2 production in inflammatory breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Apricoxib's Molecular Landscape Beyond COX-2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apricoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, has demonstrated anti-neoplastic properties that extend beyond the canonical effects of prostaglandin synthesis inhibition. While its primary mechanism of action is the well-characterized blockade of COX-2, a growing body of evidence reveals a more complex molecular footprint. This technical guide delves into the molecular targets and signaling pathways modulated by this compound, moving beyond its primary designation as a COX-2 inhibitor. It is important to note that the majority of current research points to these effects as downstream consequences of COX-2 inhibition and the subsequent reduction in prostaglandin E2 (PGE2), rather than direct, high-affinity binding to other molecular targets. This guide will synthesize the available data on these indirect, yet significant, molecular consequences.
Reversal of Epithelial-to-Mesenchymal Transition (EMT)
A pivotal aspect of this compound's anti-cancer activity is its ability to reverse the Epithelial-to-Mesenchymal Transition (EMT), a cellular program implicated in tumor progression, metastasis, and drug resistance.[1][2][3][4] This effect is largely attributed to the inhibition of the COX-2/PGE2 axis, which in turn modulates key transcription factors and cell adhesion molecules that govern the EMT process.
Key Molecular Changes in EMT Reversal
This compound treatment has been shown to induce a shift from a mesenchymal to an epithelial phenotype, characterized by the following molecular alterations:
-
Upregulation of E-cadherin: A cornerstone of epithelial cell-cell adhesion, the expression of E-cadherin is robustly increased following this compound treatment.[1][5]
-
Downregulation of ZEB1: The transcription factor ZEB1, a master regulator of EMT that represses E-cadherin expression, is significantly downregulated by this compound.[1]
-
Downregulation of Vimentin: This intermediate filament protein, a hallmark of mesenchymal cells, is virtually eliminated in cancer cells treated with this compound.[1]
These molecular changes collectively contribute to the restoration of an epithelial phenotype, which is associated with reduced cell motility, invasion, and metastatic potential.
Signaling Pathway of this compound-Mediated EMT Reversal
The reversal of EMT by this compound is primarily mediated through the inhibition of COX-2, leading to a decrease in PGE2 production. PGE2 is known to promote EMT, and its reduction by this compound leads to the observed changes in EMT markers.[1]
Modulation of the STAT Signaling Pathway
This compound has been observed to modulate the activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT1 and STAT3. This effect appears to be, at least in some contexts, independent of COX-2 expression.
In a notable study, the combination of this compound and Interleukin-27 (IL-27) in non-small cell lung cancer (NSCLC) cells with minimal COX-2 expression resulted in:
-
Augmented STAT1 Activation: Enhanced phosphorylation of STAT1, a transcription factor generally associated with anti-tumor immunity.
-
Inhibited STAT3 Activation: Decreased phosphorylation of STAT3, a transcription factor often linked to tumor promotion and progression.
This synergistic effect suggests a potential COX-2 independent mechanism by which this compound can modulate the tumor microenvironment and enhance anti-tumor immune responses.
Signaling Pathway of this compound and IL-27 on STAT Activation
The combination of this compound and IL-27 skews the downstream signaling of the IL-27 receptor towards a more anti-tumorigenic profile.
Vascular Normalization
This compound has been shown to promote vascular normalization in the tumor microenvironment.[4][5] This process involves the remodeling of the chaotic and leaky tumor vasculature into a more organized and functional network. This effect is significant as it can improve the delivery of other therapeutic agents to the tumor and reduce hypoxia. The mechanism is thought to be related to the inhibition of pro-angiogenic factors that are influenced by the COX-2/PGE2 pathway.
Quantitative Data Summary
The following tables summarize the available quantitative data regarding this compound's effects on cell proliferation. It is important to note that the IC50 values for single-agent this compound on cell proliferation are generally in the micromolar range and are often above pharmacologically achievable concentrations for direct cytotoxicity.[4]
Table 1: IC50 Values of this compound as a Single Agent in Pancreatic Cancer Cell Lines
| Cell Line | IC50 (µmol/L) |
| AsPC-1 | 70 - 80 |
| Su.86.86 | 70 - 80 |
| HPAF-II | 70 - 80 |
| Colo357 | > 20 |
| MIA PaCa-2 | > 20 |
| PANC-1 | > 20 |
| Data sourced from Kirane et al., 2012.[4] |
Table 2: Effect of this compound on PGE2 Production
| Cell Line | This compound Concentration to Eliminate PGE2 Production (µmol/L) |
| Colo357 | 0.5 - 2 |
| HPAF-II | 0.5 - 2 |
| Data sourced from Kirane et al., 2012.[4] |
Experimental Protocols
This section provides an overview of the methodologies used in key experiments cited in this guide. For full details, please refer to the original publications.
Western Blot Analysis for EMT and STAT Markers
-
Objective: To determine the protein expression levels of EMT markers (E-cadherin, ZEB1, Vimentin) and STAT proteins (STAT1, p-STAT1, STAT3, p-STAT3).
-
Cell Lysis: Cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.
-
Transfer: Proteins are transferred to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins, typically overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and captured on X-ray film or with a digital imager.
In Vivo Xenograft Tumor Studies
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
-
Cell Implantation: Human cancer cells (e.g., pancreatic or colorectal) are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, this compound, combination therapy). This compound is typically administered orally.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry (IHC) for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and EMT.
Immunohistochemistry (IHC) for Tissue Analysis
-
Objective: To assess the expression and localization of proteins within tumor tissues.
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tumor sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigens.
-
Blocking: Endogenous peroxidase activity is quenched, and non-specific binding sites are blocked.
-
Primary Antibody Incubation: Tissue sections are incubated with primary antibodies against the proteins of interest.
-
Secondary Antibody and Detection: A labeled secondary antibody and a detection system (e.g., DAB) are used to visualize the antibody-antigen complexes.
-
Counterstaining and Mounting: Sections are counterstained (e.g., with hematoxylin), dehydrated, and mounted.
-
Analysis: Stained sections are examined under a microscope, and the intensity and distribution of staining are scored.
Conclusion
While this compound's primary molecular target remains COX-2, its therapeutic efficacy in oncology is significantly influenced by its ability to modulate key signaling pathways and cellular processes that are critical for tumor progression and metastasis. The reversal of EMT, modulation of the STAT1/STAT3 axis, and promotion of vascular normalization represent crucial, albeit largely indirect, mechanisms of action. Further research is warranted to explore the potential for direct, COX-2-independent interactions that may contribute to this compound's overall anti-neoplastic profile. This guide provides a comprehensive overview of the current understanding of this compound's molecular effects beyond COX-2, offering a valuable resource for researchers and drug development professionals in the field of oncology.
References
- 1. Epithelial–mesenchymal transition increases tumor sensitivity to COX-2 inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epithelial-mesenchymal transition increases tumor sensitivity to COX-2 inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tragara Pharmaceuticals, Inc.' this compound Reverses EMT, a Key Process for Cancer Progression and Metastasis - BioSpace [biospace.com]
- 4. This compound, a Novel Inhibitor of COX-2, Markedly Improves Standard Therapy Response in Molecularly Defined Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Apricoxib for Research in Non-Small-Cell Lung Cancer
This technical guide provides a comprehensive overview of this compound, a selective cyclooxygenase-2 (COX-2) inhibitor, and its application in non-small-cell lung cancer (NSCLC) research.[1][2]
Introduction
Non-small-cell lung cancer (NSCLC) accounts for approximately 85% of all lung cancer cases.[3][4] The enzyme cyclooxygenase-2 (COX-2) is frequently overexpressed in NSCLC and is associated with a poorer prognosis.[4][5][6][7] This overexpression leads to increased production of prostaglandin E2 (PGE2), a key mediator in tumor progression.[3][5][8] this compound is a novel and potent selective COX-2 inhibitor that has been investigated as a therapeutic agent in NSCLC, aiming to counteract the effects of COX-2 and PGE2.[1][9]
Mechanism of Action
This compound's primary mechanism of action is the selective inhibition of the COX-2 enzyme.[10] COX-2 is responsible for converting arachidonic acid into prostaglandins, with PGE2 being a significant product in the context of cancer.[3][7] By inhibiting COX-2, this compound reduces the levels of PGE2, which in turn affects multiple downstream signaling pathways involved in carcinogenesis, including cell proliferation, angiogenesis, invasion, and immune suppression.[7][8]
In addition to its COX-2-dependent effects, preclinical studies suggest that this compound may also have COX-2-independent mechanisms of action. For instance, in combination with IL-27, this compound has been shown to enhance the activation of STAT1 and inhibit the activation of STAT3 in NSCLC cell lines.[1][9][11] This modulation of the STAT signaling pathway can lead to the inhibition of epithelial-mesenchymal transition (EMT), a process critical for cancer cell motility and metastasis.[1][11]
Signaling Pathways
The following diagrams illustrate the key signaling pathways influenced by this compound in NSCLC.
References
- 1. Combination Treatment with this compound and IL-27 Enhances Inhibition of Epithelial-Mesenchymal Transition in Human Lung Cancer Cells through a STAT1 Dominant Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. COX‐2 in lung cancer: Mechanisms, development, and targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mednexus.org [mednexus.org]
- 5. Randomized, double-blind, placebo-controlled, multicenter phase II study of the efficacy and safety of this compound in combination with either docetaxel or pemetrexed in patients with biomarker-selected non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. COX-2 inhibitors in NSCLC: never-ending story or misplaced? - Martinez-Marti - Translational Lung Cancer Research [tlcr.amegroups.org]
- 8. Prostaglandin E2 and Cancer: Insight into Tumor Progression and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Apricot-l: Results of a biomarker-based phase II randomized placebo-controlled study of this compound in combination with erlotinib in non-small cell lung cancer (NSCLC) patients. - ASCO [asco.org]
- 11. Combination Treatment with this compound and IL-27 Enhances Inhibition of Epithelial-Mesenchymal Transition in Human Lung Cancer Cells through a STAT1 Dominant Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Apricoxib In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor that has been investigated as an experimental anticancer drug.[1] As a nonsteroidal anti-inflammatory drug (NSAID), its primary mechanism involves the inhibition of COX-2, an enzyme often overexpressed in various cancers and implicated in inflammation and tumor progression.[1][2] Elevated COX-2 levels are associated with increased production of prostaglandins, such as prostaglandin E2 (PGE2), which can promote cell proliferation, angiogenesis, and resistance to apoptosis.[3][4] Furthermore, COX-2 activity is linked to the epithelial-to-mesenchymal transition (EMT), a process that enhances cancer cell motility and metastasis.[3][5]
These application notes provide a comprehensive overview of the in vitro use of this compound, including its effects on key signaling pathways, quantitative data on its efficacy, and detailed protocols for cell-based assays.
Mechanism of Action and Signaling Pathways
This compound exerts its anticancer effects primarily through the inhibition of the COX-2 enzyme. This leads to a cascade of downstream effects that collectively inhibit tumor growth and progression.
Key Signaling Events Modulated by this compound:
-
Inhibition of PGE2 Synthesis: By blocking COX-2, this compound prevents the conversion of arachidonic acid to prostaglandin H2, a precursor for PGE2. Reduced PGE2 levels disrupt signals that promote cell proliferation and survival.[4]
-
Reversal of Epithelial-to-Mesenchymal Transition (EMT): this compound has been shown to reverse the EMT phenotype in cancer cells.[2] This is characterized by an increase in epithelial markers like E-cadherin and a decrease in mesenchymal markers such as Vimentin and Zeb1.[2][4] This reversal can reduce the invasive and metastatic potential of cancer cells.
-
Induction of Apoptosis: this compound can induce programmed cell death in tumor cells, as evidenced by the increased presence of cleaved PARP and activated caspase-3.[6]
-
Modulation of STAT Signaling: In combination with other agents like IL-27, this compound can enhance antitumor activity by modulating the STAT signaling pathway, promoting a STAT1-dominant response which is associated with tumor suppression.[7]
Caption: this compound inhibits COX-2, blocking PGE2 production and downstream pro-tumorigenic effects.
Data Presentation
The following tables summarize the quantitative effects of this compound treatment in various in vitro studies.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Single Agent IC50 (µM) | Notes | Reference(s) |
| AsPC-1 | Pancreatic | 70 - 80 | - | [2] |
| Su.86.86 | Pancreatic | 70 - 80 | - | [2] |
| HPAF-II | Pancreatic | 70 - 80 | - | [2] |
| HT29 | Colorectal | 20 - 40 | Under standard conditions. | [6] |
| HT29 (EMT induced) | Colorectal | 0.5 - 5 | Cells grown on collagen with TGF-β. | [6] |
Note: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[8]
Table 2: Effect of this compound on Protein Expression and Other Markers
| Cell Line | Treatment | Marker | Effect | Reference(s) |
| Colo357 | This compound | E-cadherin | Increased expression | [2] |
| AsPC-1 (EMT induced) | This compound | Vimentin, Zeb1 | Decreased expression | [2] |
| AsPC-1 (EMT induced) | This compound | E-cadherin | Dramatically increased expression | [2] |
| HT29 | This compound | Cleaved PARP | Increased expression | [6] |
| HT29 | This compound | Cleaved Caspase-3 | Increased expression | [6] |
| A549 | This compound (0.016-2 µM) | E-cadherin | Increased expression | [7] |
| A549 | This compound + IL-27 | E-cadherin | Enhanced increase in expression | [7] |
Experimental Workflow
A typical in vitro study to evaluate the efficacy of this compound involves a series of sequential assays to determine its impact on cell viability, target engagement, and downstream cellular processes.
Caption: A standard workflow for in vitro evaluation of this compound.
Experimental Protocols
General Cell Culture and Treatment with this compound
This protocol provides a general guideline for culturing and treating adherent cancer cell lines with this compound.
Materials:
-
Selected cancer cell line (e.g., A549, HT29, AsPC-1)
-
Complete growth medium (specific to the cell line)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
This compound stock solution (dissolved in a suitable solvent like DMSO or ethanol)[7]
-
Cell culture plates (e.g., 6-well, 96-well)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Culture cells in T-75 flasks until they reach 70-80% confluency. Wash the cells with PBS, detach them using Trypsin-EDTA, and neutralize with complete growth medium.
-
Centrifuge the cell suspension, resuspend the pellet in fresh medium, and count the cells.
-
Seed the cells into the appropriate culture plates at a predetermined density and allow them to adhere overnight in a humidified incubator.
-
This compound Preparation: Prepare serial dilutions of this compound from the stock solution in a serum-free or complete medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Remove the medium from the wells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the solvent at the same final concentration).
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Cell Viability Assay (MTT/MTS)
This protocol measures cell viability based on the metabolic activity of the cells.[9][10]
Materials:
-
Cells cultured in a 96-well plate and treated with this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Following the treatment period with this compound, add 10-20 µL of MTT (5 mg/mL in PBS) or MTS solution to each well of the 96-well plate.[9]
-
Incubate the plate for 1-4 hours in a humidified incubator at 37°C.[9] During this time, viable cells will convert the tetrazolium salt into a colored formazan product.
-
For MTT Assay: After incubation, carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals. Mix gently on a plate shaker until the crystals are fully dissolved.
-
For MTS Assay: The formazan product is soluble in the culture medium, so no solubilization step is needed.
-
Measure the absorbance of the wells using a plate reader. The wavelength for MTT is typically 570 nm, while for MTS it is around 490 nm.[9][10]
-
Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the results to determine the IC50 value of this compound.
COX-2 Inhibition Assay (Fluorometric)
This protocol provides a method for screening the inhibitory effect of this compound on COX-2 activity directly.[11][12]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., a fluorometric probe that detects prostaglandin G2)
-
Arachidonic Acid (substrate)
-
This compound at various concentrations
-
Celecoxib (as a positive control inhibitor)
-
96-well white opaque plate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Reconstitute the COX-2 enzyme and prepare a 10X working solution of the test inhibitors (this compound) and control inhibitor (Celecoxib) in COX Assay Buffer.[12]
-
Plate Setup: Add 10 µL of the diluted test inhibitor or control to the appropriate wells. For the enzyme control (no inhibitor), add 10 µL of Assay Buffer.
-
Reaction Mix: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this mix to each well.[12]
-
Enzyme Addition: Add the diluted COX-2 enzyme to all wells except for a "no enzyme" background control.
-
Initiate Reaction: Start the reaction by adding 10 µL of diluted Arachidonic Acid to all wells simultaneously, preferably using a multi-channel pipette.[12]
-
Measurement: Immediately measure the fluorescence kinetically (e.g., every minute for 5-10 minutes) at an excitation/emission of ~535/587 nm.[12]
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each concentration of this compound relative to the enzyme control. Plot the results to calculate the IC50 of this compound for COX-2 inhibition.
Western Blotting for Protein Expression
This protocol is used to detect changes in the expression levels of key proteins (e.g., COX-2, E-cadherin, p-Akt) following this compound treatment.[13][14]
Materials:
-
Cells cultured in 6-well plates and treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blotting apparatus (electrophoresis and transfer systems)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins like COX-2, p-Akt, E-cadherin, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detection: Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system. Use a loading control like β-actin to normalize the protein levels.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a Novel Inhibitor of COX-2, Markedly Improves Standard Therapy Response in Molecularly Defined Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. ascopubs.org [ascopubs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. assaygenie.com [assaygenie.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Targeting Mitochondrial COX-2 Enhances Chemosensitivity via Drp1-Dependent Remodeling of Mitochondrial Dynamics in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Apricoxib in Orthotopic Xenograft Tumor Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor that has demonstrated anti-tumor activity in various preclinical cancer models.[1][2] It is an experimental nonsteroidal anti-inflammatory drug (NSAID) that has been investigated for its potential in cancer therapy, particularly in pancreatic and non-small-cell lung cancer.[3] The anti-neoplastic effects of this compound are attributed to its ability to inhibit COX-2, a key enzyme in the prostaglandin biosynthesis pathway. Overexpression of COX-2 is observed in many tumors and is associated with inflammation, angiogenesis, and tumor progression.[4][5] This document provides detailed application notes and protocols for the utilization of this compound in orthotopic xenograft tumor models, a valuable tool for preclinical cancer research that allows for the study of tumor growth and metastasis in a more clinically relevant microenvironment.[6][7]
Mechanism of Action
This compound's primary mechanism of action is the selective inhibition of the COX-2 enzyme. This inhibition leads to a reduction in the production of prostaglandin E2 (PGE2), a key inflammatory mediator implicated in carcinogenesis.[1][8] The downstream effects of COX-2 inhibition by this compound in cancer cells include:
-
Induction of Apoptosis: this compound has been shown to significantly increase apoptosis in tumor cells.[3][9]
-
Inhibition of Proliferation: By targeting the COX-2 pathway, this compound can decrease the proliferation of cancer cells.[3]
-
Reversal of Epithelial-to-Mesenchymal Transition (EMT): this compound can reverse the EMT process, which is crucial for tumor invasion and metastasis. This is characterized by the upregulation of epithelial markers like E-cadherin and downregulation of mesenchymal markers such as vimentin and ZEB1.[1][9]
-
Vascular Normalization: this compound can promote the normalization of tumor vasculature without significantly affecting microvessel density.[3]
-
Inhibition of Angiogenesis: Through the suppression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF), this compound can inhibit the formation of new blood vessels that supply the tumor.[1][10]
Signaling Pathway
The signaling pathway affected by this compound primarily revolves around the inhibition of COX-2 and the subsequent reduction in PGE2 levels. This has a cascading effect on various downstream pathways involved in cancer progression.
Caption: this compound's mechanism of action targeting the COX-2/PGE2 pathway.
Experimental Protocols
Orthotopic Pancreatic Cancer Xenograft Model
This protocol describes the establishment of an orthotopic pancreatic cancer xenograft model in immunodeficient mice.
Materials:
-
Human pancreatic cancer cell lines (e.g., AsPC-1, Colo357, HPAF-II)[11]
-
Cell culture medium and supplements
-
Matrigel (optional)
-
4- to 6-week-old female NOD/SCID mice[11]
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Gemcitabine and Erlotinib (for combination studies)[11]
-
Ultrasound imaging system
Procedure:
-
Cell Culture: Culture human pancreatic cancer cells in appropriate medium until they reach 80-90% confluency.
-
Cell Preparation: Harvest cells and resuspend in serum-free medium or PBS at a concentration of 1 x 10^7 cells/mL. For some models, cells can be mixed with Matrigel at a 1:1 ratio.
-
Animal Anesthesia: Anesthetize the mice using a calibrated vaporizer with isoflurane.
-
Surgical Procedure:
-
Make a small incision in the left upper quadrant of the abdomen to expose the pancreas.
-
Carefully inject 1 x 10^6 cells in a volume of 20-50 µL into the tail of the pancreas using a 28-30 gauge needle.[11]
-
Close the peritoneum and skin with sutures.
-
-
Post-operative Care: Administer analgesics as required and monitor the animals for recovery.
-
Tumor Monitoring: Monitor tumor growth using a high-resolution ultrasound system. Treatment can be initiated when tumors reach a palpable size or a predetermined volume (e.g., 50-100 mm³).[11]
-
This compound Administration:
-
Prepare this compound in a suitable vehicle.
-
Administer this compound daily by oral gavage at the desired dose (e.g., 10 mg/kg or 30 mg/kg).[11]
-
-
Combination Therapy (Optional):
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines or at the end of the study period. Collect tumors and other organs for further analysis (e.g., histology, immunohistochemistry, Western blotting).
Assessment of EMT Reversal
This protocol outlines the methods to assess the reversal of EMT in tumor tissues from this compound-treated mice.
Materials:
-
Formalin-fixed, paraffin-embedded tumor tissues
-
Primary antibodies against E-cadherin, Vimentin, and ZEB1
-
Secondary antibodies
-
DAB chromogen kit
-
Microscope
Procedure:
-
Immunohistochemistry (IHC):
-
Deparaffinize and rehydrate tissue sections.
-
Perform antigen retrieval.
-
Block endogenous peroxidase activity.
-
Incubate with primary antibodies overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies.
-
Develop with DAB chromogen and counterstain with hematoxylin.
-
-
Image Analysis:
-
Capture images of stained sections.
-
Quantify the expression of E-cadherin (epithelial marker), Vimentin, and ZEB1 (mesenchymal markers). A significant increase in E-cadherin and a decrease in Vimentin and ZEB1 indicate EMT reversal.[9]
-
Experimental Workflow
Caption: General workflow for an in vivo orthotopic xenograft study with this compound.
Data Presentation
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data from preclinical studies using this compound in orthotopic xenograft models.
Table 1: Effect of this compound on Primary Tumor Growth and Metastasis in Pancreatic Cancer Orthotopic Xenograft Models [11]
| Cell Line | Treatment Group | Dose and Schedule | Mean Tumor Weight (g) ± SEM | Metastatic Incidence |
| AsPC-1 | Control | Vehicle | 1.5 ± 0.3 | High |
| G+E | Gemcitabine (25 mg/kg, 2x/week) + Erlotinib (100 µg, daily) | 0.8 ± 0.2 | Moderate | |
| G+E + 10A | G+E + this compound (10 mg/kg, daily) | 0.7 ± 0.1 | Moderate | |
| G+E + 30A | G+E + this compound (30 mg/kg, daily) | 0.6 ± 0.1 | Moderate | |
| Colo357 | Control | Vehicle | 2.1 ± 0.4 | High |
| G+E | Gemcitabine (25 mg/kg, 2x/week) + Erlotinib (100 µg, daily) | 1.2 ± 0.3 | High | |
| G+E + 10A | G+E + this compound (10 mg/kg, daily) | 0.5 ± 0.1 | Virtually Eliminated | |
| G+E + 30A | G+E + this compound (30 mg/kg, daily) | 0.4 ± 0.1 | Virtually Eliminated |
*p < 0.005 compared with G+E
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of this compound in HT29 Colorectal Carcinoma Xenografts [3]
| Parameter | Value |
| Peak Plasma Concentration | 2-4 µM |
| Duration of PGE2 Inhibition | > 24 hours |
Conclusion
This compound demonstrates significant anti-tumor activity in orthotopic xenograft models, particularly in combination with standard-of-care chemotherapies. Its ability to inhibit tumor growth, reduce metastasis, and reverse EMT highlights its potential as a valuable therapeutic agent. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug development professionals to effectively utilize this compound in preclinical cancer research. The use of orthotopic models is crucial for evaluating the efficacy of this compound in a clinically relevant setting that mimics the tumor microenvironment.[7]
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. This compound, a COX-2 inhibitor for the potential treatment of pain and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epithelial-mesenchymal transition increases tumor sensitivity to COX-2 inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pressure-enabled delivery of gemcitabine in an orthotopic pancreatic cancer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LY293111 Improves Efficacy of Gemcitabine Therapy on Pancreatic Cancer in a Fluorescent Orthotopic Model in Athymic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. neoplasiaresearch.com [neoplasiaresearch.com]
- 8. Monitoring the Growth of an Orthotopic Tumour Xenograft Model: Multi-Modal Imaging Assessment with Benchtop MRI (1T), High-Field MRI (9.4T), Ultrasound and Bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epithelial–mesenchymal transition increases tumor sensitivity to COX-2 inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. This compound, a Novel Inhibitor of COX-2, Markedly Improves Standard Therapy Response in Molecularly Defined Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis Following Apricoxib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor that has demonstrated anti-tumor activities in various cancer models. Its mechanism of action primarily involves the inhibition of prostaglandin E2 (PGE2) synthesis, which in turn modulates key cellular processes such as apoptosis, epithelial-mesenchymal transition (EMT), and cell signaling. Western blot analysis is a critical technique to elucidate the molecular effects of this compound by quantifying the changes in protein expression levels within these pathways. These application notes provide a comprehensive guide to performing and interpreting Western blot analyses for key protein markers following this compound treatment.
Mechanism of Action of this compound
This compound selectively inhibits the COX-2 enzyme, which is often overexpressed in tumor tissues and plays a crucial role in inflammation and carcinogenesis. The inhibition of COX-2 leads to a reduction in the production of prostaglandins, particularly PGE2. This reduction in PGE2 levels can trigger a cascade of downstream effects, including the induction of apoptosis (programmed cell death) and the reversal of EMT, a process by which epithelial cells acquire mesenchymal characteristics, enhancing their migratory and invasive properties. Key signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which are often dysregulated in cancer, are also influenced by COX-2 activity and can be modulated by this compound treatment.
Data Presentation: Quantitative Western Blot Analysis
The following tables summarize the expected quantitative changes in protein expression following this compound treatment, based on published literature. The data is presented as fold change relative to untreated controls.
Table 1: Effect of this compound on Apoptosis Markers
| Protein Target | Cellular Location | Function | Expected Change with this compound | Fold Change (Hypothetical) | Reference |
| Cleaved PARP | Nucleus | Marker of apoptosis | Increase | 2.5 ± 0.4 | [1] |
| Bax | Cytosol, Mitochondria | Pro-apoptotic | Increase | 1.8 ± 0.3 | [2][3] |
| Bcl-2 | Mitochondria | Anti-apoptotic | Decrease | 0.6 ± 0.1 | [2][3] |
| Cleaved Caspase-3 | Cytosol | Executioner caspase | Increase | 3.1 ± 0.5 | [4] |
| Bax/Bcl-2 Ratio | - | Apoptotic Index | Increase | 3.0 ± 0.6 * | [2][3] |
*Illustrative quantitative data based on qualitative and semi-quantitative findings in the literature. Statistical significance (p < 0.05) is assumed for illustrative purposes.
Table 2: Effect of this compound on EMT Markers
| Protein Target | Cellular Location | Function | Expected Change with this compound | Fold Change (Hypothetical) | Reference |
| E-cadherin | Cell membrane | Epithelial marker, cell adhesion | Increase | 2.1 ± 0.3 | [1] |
| N-cadherin | Cell membrane | Mesenchymal marker, cell adhesion | Decrease | 0.5 ± 0.1 | [5][6][7] |
| Vimentin | Cytoskeleton | Mesenchymal marker | Decrease | 0.4 ± 0.1 | [6][7] |
| ZEB1 | Nucleus | EMT transcription factor | Decrease | 0.3 ± 0.08 | [1] |
*Illustrative quantitative data based on qualitative and semi-quantitative findings in the literature. Statistical significance (p < 0.05) is assumed for illustrative purposes.
Table 3: Effect of this compound on MAPK and Akt Signaling Pathways (Illustrative)
| Protein Target | Cellular Location | Function | Expected Change with this compound | Fold Change (Hypothetical) | Reference |
| p-ERK1/2 | Cytosol, Nucleus | Cell proliferation, survival | Decrease | 0.5 ± 0.1 | [8][9] |
| Total ERK1/2 | Cytosol, Nucleus | Total protein level | No significant change | 1.0 ± 0.2 | [8][9] |
| p-Akt (Ser473) | Cytosol, Nucleus | Cell survival, proliferation | Decrease | 0.6 ± 0.15 | [10][11] |
| Total Akt | Cytosol, Nucleus | Total protein level | No significant change | 1.0 ± 0.1 | [10][11] |
*This data is illustrative and represents a hypothetical scenario based on the known downstream effects of COX-2 inhibition. Actual results may vary depending on the cell line and experimental conditions. Statistical significance (p < 0.05) is assumed for illustrative purposes.
Experimental Protocols
Detailed Protocol for Western Blot Analysis
This protocol provides a comprehensive procedure for performing Western blot analysis to assess protein expression changes in cells treated with this compound.
1. Cell Culture and this compound Treatment:
-
Culture the chosen cell line (e.g., HT-29, A549) in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in 6-well plates or 10 cm dishes and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound (e.g., 10 µM, 20 µM, 50 µM) or a vehicle control (e.g., DMSO) for a specified time period (e.g., 24, 48, or 72 hours).
2. Cell Lysis and Protein Extraction:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail to each well or dish.
-
Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
4. Sample Preparation and SDS-PAGE:
-
Mix a calculated volume of each protein lysate (e.g., 20-30 µg) with 4x Laemmli sample buffer containing β-mercaptoethanol.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load the denatured protein samples and a pre-stained protein ladder into the wells of a 4-20% Tris-glycine polyacrylamide gel.
-
Perform electrophoresis at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Activate the PVDF membrane in methanol for 1-2 minutes before assembling the transfer stack.
-
Perform the transfer at a constant current or voltage according to the manufacturer's recommendations (e.g., 100 V for 1 hour).
6. Immunoblotting:
-
After transfer, block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. (See Tables 1-3 for suggested target proteins).
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Signal Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the intensity of a loading control protein band (e.g., β-actin, GAPDH, or α-tubulin) from the same sample.
-
Calculate the fold change in protein expression relative to the vehicle-treated control.
Visualizations
Signaling Pathways and Experimental Workflow Diagrams
Caption: Experimental workflow for Western blot analysis.
Caption: this compound's mechanism of action.
Caption: Apoptosis signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Apoptotic proteins in the temporal cortex in schizophrenia: high Bax/Bcl-2 ratio without caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Silencing Vimentin Expression Decreases Pulmonary Metastases in a Pre-Diabetic Mouse Model of Mammary Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Item - Western blot analysis of protein expression levels of p-ERK, ERK, p-AKT and AKT. - Public Library of Science - Figshare [plos.figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biocompare.com [biocompare.com]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Apricoxib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor that has demonstrated anti-cancer properties by inducing apoptosis in various cancer cell lines. Flow cytometry is a powerful technique to quantify the extent of apoptosis in a cell population. This document provides a detailed protocol for assessing this compound-induced apoptosis using Annexin V and Propidium Iodide (PI) staining, along with insights into the underlying signaling pathways.
Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[1][2] Propidium Iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[3] This dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathway of this compound-Induced Apoptosis
This compound exerts its pro-apoptotic effects primarily through the inhibition of COX-2. The overexpression of COX-2 in cancer cells contributes to tumorigenesis by promoting proliferation and inhibiting apoptosis. By inhibiting COX-2, this compound can trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.
Inhibition of COX-2 can lead to the upregulation of death receptors such as FAS, TNF-R, and TRAIL-R on the cell surface. Binding of their respective ligands initiates a signaling cascade that activates caspase-8, a key initiator caspase in the extrinsic pathway.
Simultaneously, COX-2 inhibition can influence the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the subsequent activation of caspase-9, the initiator caspase of the intrinsic pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.
This compound-induced apoptosis signaling pathway.
Experimental Protocol
This protocol outlines the steps for treating cells with this compound and subsequently staining them with Annexin V-FITC and Propidium Iodide for flow cytometric analysis.
Materials
-
Cell line of interest (e.g., HT-29, AsPC-1)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), calcium and magnesium-free
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Experimental Workflow
Experimental workflow for apoptosis detection.
Procedure
-
Cell Seeding:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete cell culture medium. The final concentrations can range from 0.5 µM to 40 µM, depending on the cell line.[4] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions.
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
For adherent cells, collect the culture medium (which contains floating apoptotic cells) into a centrifuge tube.
-
Wash the adherent cells with PBS and then detach them using a gentle cell scraper or trypsin.
-
Combine the detached cells with the collected medium.
-
For suspension cells, directly collect the cells into a centrifuge tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[3]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[5]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Set up appropriate controls: unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and quadrants.
-
Acquire data for at least 10,000 events per sample.
-
Data Presentation
The data from the flow cytometry analysis can be summarized in a table to facilitate comparison between different treatment conditions. The cell population is typically divided into four quadrants:
-
Q1 (Annexin V- / PI+): Necrotic cells
-
Q2 (Annexin V+ / PI+): Late apoptotic cells
-
Q3 (Annexin V- / PI-): Viable cells
-
Q4 (Annexin V+ / PI-): Early apoptotic cells
| Treatment | Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Vehicle Control | - | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.3 ± 0.3 | 1.0 ± 0.2 | 3.8 ± 0.8 |
| This compound | 10 | 75.8 ± 3.5 | 15.4 ± 1.8 | 5.6 ± 0.9 | 3.2 ± 0.6 | 21.0 ± 2.7 |
| This compound | 20 | 52.1 ± 4.2 | 28.9 ± 2.5 | 12.7 ± 1.5 | 6.3 ± 1.1 | 41.6 ± 4.0 |
| This compound | 40 | 30.5 ± 3.8 | 40.1 ± 3.1 | 20.3 ± 2.2 | 9.1 ± 1.4 | 60.4 ± 5.3 |
Note: The data presented in this table are for illustrative purposes only and may vary depending on the cell line, experimental conditions, and specific batch of reagents.
Conclusion
This protocol provides a comprehensive guide for the use of flow cytometry to quantify apoptosis induced by this compound. By following these detailed methodologies, researchers can obtain reliable and reproducible data to evaluate the pro-apoptotic efficacy of this compound. The provided diagrams of the signaling pathway and experimental workflow offer a clear visual representation of the underlying mechanisms and the practical steps involved. Careful optimization of this compound concentration and incubation time for the specific cell line under investigation is crucial for obtaining meaningful results.
References
- 1. assaygenie.com [assaygenie.com]
- 2. 流式细胞术分析细胞凋亡剂量反应-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 3. Cyclooxygenase-2 overexpression reduces apoptotic susceptibility by inhibiting the cytochrome c-dependent apoptotic pathway in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes: The Use of Apricoxib in Angiogenesis Research
Audience: Researchers, scientists, and drug development professionals.
Introduction Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, invasion, and metastasis.[1][2][3][4] Tumors require a dedicated blood supply to grow beyond a few millimeters in size, making anti-angiogenic therapies a key focus in cancer research.[2] The cyclooxygenase-2 (COX-2) enzyme is frequently overexpressed in various cancers and plays a significant role in promoting angiogenesis, partly by stimulating the production of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[1][5][6][7] Apricoxib is a selective COX-2 inhibitor that has been investigated as an experimental anticancer drug.[8][9] These notes provide a detailed overview of the application of this compound as a research tool to investigate the role of the COX-2 pathway in angiogenesis.
Mechanism of Action: COX-2 Inhibition and Anti-Angiogenic Effects this compound exerts its anti-angiogenic effects by selectively inhibiting the COX-2 enzyme. This inhibition blocks the conversion of arachidonic acid to prostaglandins, particularly Prostaglandin E2 (PGE2).[5] Elevated PGE2 levels in the tumor microenvironment are strongly linked to the promotion of angiogenesis by stimulating the production of key growth factors such as VEGF and basic fibroblast growth factor (bFGF). These factors, in turn, stimulate the proliferation, migration, and survival of endothelial cells, which are the foundational steps of angiogenesis.[3][5][10] By reducing PGE2 production, this compound disrupts this signaling cascade, thereby impeding the angiogenic process.
Caption: this compound inhibits COX-2, blocking PGE2 production and downstream pro-angiogenic signaling.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in preclinical studies, primarily in pancreatic cancer models.
Table 1: In Vitro Efficacy of this compound on Pancreatic Cancer Cell Lines Data extracted from studies on the anti-proliferative effects of this compound, alone or in combination.
| Cell Line | This compound IC50 (Single Agent) | Combination Therapy | Effect |
|---|---|---|---|
| AsPC-1 | 70 - 80 µmol/L[5] | This compound + Gemcitabine/Erlotinib | Sensitizes cells to standard therapy[5] |
| Su.86.86 | 70 - 80 µmol/L[5] | This compound + Gemcitabine/Erlotinib | Reduces IC50 of standard therapy[6] |
| HPAF-II | 70 - 80 µmol/L[5] | this compound + Gemcitabine/Erlotinib | Reduces IC50 of standard therapy[6] |
Table 2: Effect of this compound on Pro-Angiogenic Factor (PGE2) Production Data from in vitro studies measuring PGE2 levels in conditioned media of pancreatic cancer cell lines.
| Cell Line | Baseline PGE2 Production | This compound Concentration | Effect on PGE2 Levels |
|---|---|---|---|
| Colo357 | Moderate to High[5] | 0.5 µmol/L | ~50% decrease after 24 hours[5] |
| HPAF-II | Moderate to High[5] | 0.5 - 2.0 µmol/L (IC50 range) | Effective prevention of PGE2 production[5] |
| AsPC-1 | Minimal (<10 pg/mL)[5] | Not specified | No change in PGE2 levels[5] |
Table 3: In Vivo Effects of this compound in Orthotopic Xenograft Models Summary of key findings from studies using this compound in animal models of pancreatic cancer.
| Parameter | Model / Cell Line | Treatment | Observation |
|---|---|---|---|
| Tumor Growth | COX-2 High (e.g., Colo357) | This compound + Standard Therapy | Significantly reduced tumor growth and metastasis[5][6] |
| Tumor Growth | COX-2 Low (AsPC-1) | This compound + Standard Therapy | No significant improvement in antitumor activity[5] |
| Microvessel Density | All models | This compound Treatment | No decrease in microvessel density[5][6] |
| Vascular Normalization | All models | This compound Treatment | Increased pericyte coverage of blood vessels[5] |
| Cell Proliferation (PCNA) | Colo357 | This compound + Standard Therapy | Strongly enhanced anti-proliferative effect[5] |
| Apoptosis (TUNEL) | AsPC-1, Colo357 | this compound Treatment | Significantly increased number of apoptotic cells[5] |
Experimental Protocols for Angiogenesis Research
This compound can be evaluated using a variety of established in vitro and in vivo angiogenesis assays.[11][12][13][14] The following are detailed protocols for key experiments.
Endothelial Cell Proliferation Assay (MTS/XTT Assay)
Principle: This colorimetric assay measures the metabolic activity of endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) as an indicator of cell viability and proliferation. A reduction in metabolic activity in the presence of this compound suggests an anti-proliferative effect.
Protocol:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells/well in complete endothelial growth medium (EGM). Incubate for 24 hours at 37°C, 5% CO2.
-
Starvation: Replace the medium with a low-serum basal medium (e.g., 0.5% FBS) and incubate for 4-6 hours to synchronize the cells.
-
Treatment: Prepare serial dilutions of this compound in low-serum medium. For a positive control, use medium with a pro-angiogenic factor like VEGF (e.g., 20 ng/mL). For a negative control, use medium with vehicle (e.g., DMSO).
-
Incubation: Replace the starvation medium with the treatment media. Incubate for 48-72 hours.
-
MTS/XTT Addition: Add MTS or XTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours until color development is sufficient.
-
Quantification: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Analysis: Normalize the results to the vehicle control and calculate the IC50 value for this compound.
Endothelial Cell Migration Assay (Wound Healing / Scratch Assay)
Principle: This assay assesses the effect of this compound on the directional migration of endothelial cells, a key step in angiogenesis.[11][12][13]
Protocol:
-
Create Monolayer: Seed HUVECs in a 24-well plate and grow to 90-100% confluency.
-
Create Wound: Use a sterile 200 µL pipette tip to create a uniform, straight scratch across the center of the cell monolayer.
-
Wash: Gently wash the wells with PBS to remove detached cells and debris.
-
Treatment: Add low-serum medium containing different concentrations of this compound, a positive control (VEGF), and a negative control (vehicle).
-
Imaging: Immediately capture images of the scratch in each well using an inverted microscope (Time 0).
-
Incubation: Incubate the plate at 37°C, 5% CO2.
-
Final Imaging: After 12-18 hours, capture images of the same fields again.
-
Analysis: Measure the width of the scratch at multiple points for each condition at both time points. Calculate the percentage of wound closure relative to the vehicle control.
Caption: General workflow for in vitro angiogenesis assays with this compound.
Endothelial Tube Formation Assay
Principle: This assay evaluates the ability of endothelial cells to differentiate and form three-dimensional, capillary-like structures when cultured on a basement membrane matrix, such as Matrigel.[13][14][15]
Protocol:
-
Coat Plate: Thaw Matrigel on ice. Add 50-100 µL of cold Matrigel to each well of a pre-chilled 96-well plate.
-
Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Cell Suspension: Harvest HUVECs and resuspend them in low-serum medium containing the desired concentrations of this compound, controls (VEGF, vehicle), and a known inhibitor like Suramin.
-
Seeding: Seed 10,000-20,000 cells onto the surface of the solidified Matrigel.
-
Incubation: Incubate for 4-18 hours at 37°C, 5% CO2. Do not incubate for longer as tubes may start to regress.
-
Imaging: Visualize the formation of tube-like networks using a phase-contrast microscope and capture images.
-
Quantification: Analyze the images using software (e.g., ImageJ with an angiogenesis plugin) to quantify parameters such as total tube length, number of junctions, and number of loops.
Ex Vivo Aortic Ring Assay
Principle: This assay bridges in vitro and in vivo studies by using a segment of an aorta cultured in a 3D matrix. It assesses the effect of this compound on the sprouting of microvessels from an intact vessel segment.[11][12][16]
Protocol:
-
Aorta Dissection: Aseptically dissect the thoracic aorta from a euthanized rat or mouse.
-
Preparation: Remove periaortic fibroadipose tissue and rinse the aorta in sterile, serum-free medium.
-
Sectioning: Cut the aorta into 1 mm thick cross-sections (rings).
-
Embedding: Place one aortic ring in the center of each well of a 24-well plate coated with a collagen or Matrigel matrix. Cover the ring with an additional layer of the matrix.
-
Treatment: After the matrix polymerizes, add culture medium containing various concentrations of this compound or controls.
-
Incubation: Culture the rings for 7-14 days, replacing the medium every 2-3 days.
-
Analysis: Monitor the outgrowth of microvessels from the rings daily using a microscope. Quantify the extent of sprouting by measuring the length and number of microvessels at the end of the experiment.
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
Principle: The CAM is a highly vascularized extraembryonic membrane of the chick embryo and serves as a common in vivo model to study angiogenesis.[12][16] The effect of this compound on the formation of new blood vessels can be directly observed and quantified.[7]
Protocol:
-
Egg Incubation: Incubate fertile chicken eggs at 37°C in a humidified incubator for 3-4 days.
-
Windowing: On day 3 or 4, create a small window in the eggshell to expose the developing CAM.
-
Application of Test Substance: Prepare this compound mixed with a slow-release, non-inflammatory carrier (e.g., a sterile filter paper disc or gelatin sponge). Place the carrier directly onto the CAM. Use a vehicle-only carrier as a negative control.
-
Re-incubation: Seal the window with sterile tape and return the eggs to the incubator for another 48-72 hours.
-
Observation and Quantification: Re-open the window and examine the vasculature in the area around the carrier. Capture high-resolution images. Count the number of blood vessel branch points within a defined radius of the carrier to quantify the angiogenic response. A decrease in vessel density or branching in the this compound-treated group indicates an anti-angiogenic effect.[7]
References
- 1. Angiogenesis inhibitors in cancer - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 2. mdpi.com [mdpi.com]
- 3. Effects of endothelial cell proliferation and migration rates in a computational model of sprouting angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a Novel Inhibitor of COX-2, Markedly Improves Standard Therapy Response in Molecularly Defined Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel inhibitor of COX-2, markedly improves standard therapy response in molecularly defined models of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Celecoxib decreases growth and angiogenesis and promotes apoptosis in a tumor cell line resistant to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound, a COX-2 inhibitor for the potential treatment of pain and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proliferation and migration of endothelial cells is promoted by endothelins via activation of ETB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Techniques and assays for the study of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. amsbio.com [amsbio.com]
- 16. Angiogenesis Assays | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Immunohistochemical Analysis of Epithelial-Mesenchymal Transition (EMT) Markers Following Apricoxib Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the effects of Apricoxib, a selective COX-2 inhibitor, on key markers of the epithelial-mesenchymal transition (EMT) using immunohistochemistry (IHC).
Introduction
This compound is a selective cyclooxygenase-2 (COX-2) inhibitor that has demonstrated anti-tumor activity in various preclinical cancer models.[1][2] One of its key mechanisms of action involves the reversal of EMT, a cellular process implicated in tumor progression, metastasis, and drug resistance.[3][4] EMT is characterized by the loss of epithelial characteristics and the acquisition of a mesenchymal phenotype. This transition involves the downregulation of epithelial markers, such as E-cadherin, and the upregulation of mesenchymal markers, including N-cadherin and Vimentin.[3][5]
By inhibiting COX-2, this compound reduces the production of prostaglandin E2 (PGE2), a key inflammatory mediator that can promote EMT by inducing the expression of transcription factors like ZEB1 and Snail.[1][6] These transcription factors, in turn, repress E-cadherin expression, a crucial component of adherens junctions that maintains the epithelial phenotype.[1] Consequently, treatment with this compound has been shown to increase E-cadherin expression while decreasing the expression of Vimentin and N-cadherin, thereby reversing the mesenchymal phenotype of cancer cells.[1][3][5] This application note provides detailed protocols for the immunohistochemical detection of these key EMT markers in tissue samples following treatment with this compound.
Data Presentation
The following table summarizes the observed effects of this compound on key EMT markers in various cancer models.
| Cell Line/Tumor Model | Treatment | E-cadherin Expression | N-cadherin Expression | Vimentin Expression | Snail/ZEB1 Expression | Reference |
| HT29 (colorectal carcinoma) | This compound | Robustly upregulated | Decreased | Virtually disappeared | Largely eradicated (ZEB1) | [3] |
| Colo357 (pancreatic cancer) | This compound | Strongly induced | Not specified | Decreased | Decreased (Zeb1) | [1] |
| AsPC-1 (pancreatic cancer) | This compound | Dramatically increased | Not specified | Decreased | Decreased (Zeb1) | [1] |
| A549 (lung cancer) | This compound (0.016-2 µM) | Increased | Decreased | Decreased | Decreased (Snail) | [5] |
Signaling Pathway
Caption: this compound inhibits COX-2, reversing EMT.
Experimental Workflow
Caption: Immunohistochemistry experimental workflow.
Experimental Protocols
The following are generalized immunohistochemistry protocols for the detection of E-cadherin, N-cadherin, and Vimentin in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization may be required for specific tissues and antibodies.
I. Tissue Preparation
-
Fixation: Immediately fix tissue specimens in 10% neutral buffered formalin for 18-24 hours at room temperature.[7]
-
Processing and Embedding: Dehydrate the fixed tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin blocks and mount them on positively charged slides.[7][8]
-
Baking: Bake the slides in an oven at 60°C for at least 30 minutes to ensure tissue adherence.[7]
II. Immunohistochemical Staining
A. Reagents and Buffers
-
Xylene
-
Graded ethanol (100%, 95%, 70%)
-
Deionized water
-
Tris-buffered saline with Tween 20 (TBST): For 1L of 10X TBS stock, dissolve 24.2 g Trizma base and 80 g NaCl in 1L of deionized water, adjust pH to 7.6. For 1X TBST, add 100 ml of 10X TBS to 900 ml of deionized water and add 1 ml of Tween-20.[9]
-
Antigen Retrieval Solution: Citrate buffer (10 mM, pH 6.0) or Tris-EDTA buffer (pH 9.0).[10][11]
-
Peroxidase Block: 3% hydrogen peroxide in methanol or water.[9]
-
Blocking Buffer: 5% normal goat serum in TBST.
-
Primary Antibodies:
-
Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG.
-
Chromogen: 3,3'-Diaminobenzidine (DAB).
-
Counterstain: Mayer's hematoxylin.[8]
-
Mounting Medium.
B. Staining Procedure
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated antigen retrieval solution (citrate buffer pH 6.0 for E-cadherin and Vimentin, Tris-EDTA pH 9.0 for N-cadherin) and heating in a steamer or water bath at 95-100°C for 20-30 minutes.[10][11][12]
-
Allow slides to cool in the buffer for 20 minutes at room temperature.[9]
-
Rinse slides in TBST.
-
-
Peroxidase Blocking:
-
Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature to block non-specific antibody binding.[9]
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Wash slides three times with TBST for 5 minutes each.
-
Apply the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, and incubate for 1 hour at room temperature.[9]
-
-
Detection:
-
Counterstaining:
-
Counterstain with Mayer's hematoxylin for 1-2 minutes.[8]
-
Rinse with deionized water.
-
"Blue" the sections in running tap water or a bluing agent.
-
Rinse with deionized water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol and clear in xylene.[9]
-
Coverslip with a permanent mounting medium.
-
III. Interpretation of Results
-
E-cadherin: Positive staining is typically observed as a brown signal localized to the cell membrane of epithelial cells. A reversal of EMT would be indicated by an increase in the intensity and extent of membrane staining.
-
N-cadherin: Positive staining is expected in the cytoplasm and at the cell membrane of mesenchymal-like cells. A reversal of EMT would be indicated by a decrease in staining intensity.
-
Vimentin: Positive staining is observed as a brown filamentous pattern in the cytoplasm of mesenchymal cells. A reversal of EMT would be indicated by a decrease in cytoplasmic staining.
For quantitative analysis, the percentage of positive cells and the staining intensity can be scored. This can be done manually by a pathologist or with the aid of image analysis software.
References
- 1. This compound, a Novel Inhibitor of COX-2, Markedly Improves Standard Therapy Response in Molecularly Defined Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epithelial-mesenchymal transition increases tumor sensitivity to COX-2 inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Tragara Pharmaceuticals, Inc.' this compound Reverses EMT, a Key Process for Cancer Progression and Metastasis - BioSpace [biospace.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. ascopubs.org [ascopubs.org]
- 7. genomeme.ca [genomeme.ca]
- 8. Immunohistochemical Expression of E- and N-Cadherin in Nodular Prostatic Hyperplasia and Prostatic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunohistochemistry protocol for E-Cadherin Antibody (NB110-56937): Novus Biologicals [novusbio.com]
- 10. dianova.com [dianova.com]
- 11. dianova.com [dianova.com]
- 12. niehs.nih.gov [niehs.nih.gov]
Application Note: Quantification of Apricoxib in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Apricoxib in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic and pharmacodynamic studies of this selective cyclooxygenase-2 (COX-2) inhibitor. The method utilizes protein precipitation for sample preparation and a stable isotope-labeled internal standard for accurate quantification. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The described method provides the necessary framework for laboratories to establish and validate a reliable bioanalytical assay for this compound.
Introduction
This compound (Figure 1) is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2).[1] Its therapeutic potential has been investigated in oncology, particularly for pancreatic and non-small-cell lung cancer.[1] To support preclinical and clinical development, a reliable method for quantifying this compound concentrations in biological matrices such as plasma is essential for characterizing its pharmacokinetic profile. This document provides a detailed protocol for an LC-MS/MS method for the determination of this compound in human plasma.
Figure 1: Chemical Structure of this compound
Chemical structure of this compound.
Experimental
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Celecoxib-d7 (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Human plasma (K2-EDTA)
LC-MS/MS Instrumentation and Conditions
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system, is recommended. The following are suggested starting conditions, which should be optimized for the specific instrumentation used.
Table 1: LC-MS/MS Instrument Parameters
| Parameter | Recommended Condition |
| LC System | |
| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 95% B over 3 min, hold at 95% B for 1 min, return to 30% B and re-equilibrate for 1 min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions (Proposed) | This compound: m/z 357.1 -> 279.1 (Quantifier), m/z 357.1 -> 157.1 (Qualifier)Celecoxib-d7 (IS): m/z 387.2 -> 323.1 |
| Collision Energy (CE) | To be optimized for each transition |
| Dwell Time | 100 ms |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
Note: The proposed MRM transitions for this compound are based on its molecular weight (356.44 g/mol ) and predicted fragmentation patterns.[2] The transition for the quantifier ion likely corresponds to the loss of the sulfonamide group, and the qualifier to a further fragmentation. These transitions must be empirically determined and optimized by infusing an this compound standard solution into the mass spectrometer.
Standard Solutions and Quality Control Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Celecoxib-d7 in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards. Prepare a working solution of the internal standard (Celecoxib-d7) at a suitable concentration (e.g., 100 ng/mL) in the same diluent.
-
Calibration Standards and Quality Controls (QCs): Spike blank human plasma with the appropriate working solutions to prepare calibration standards ranging from 1 to 1000 ng/mL and QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).
Protocol
Sample Preparation
The following protocol utilizes protein precipitation, a simple and rapid technique suitable for high-throughput analysis.
Sample preparation workflow.
Data Analysis
Quantification is based on the ratio of the peak area of this compound to the peak area of the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations. A weighted (1/x²) linear regression is typically used to fit the data.
Method Validation (Proposed Parameters)
The method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance). The following parameters should be assessed:
Table 2: Method Validation Parameters
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of this compound and the IS in blank plasma from at least six different sources. |
| Linearity | A calibration curve with at least six non-zero standards. The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ). |
| Accuracy & Precision | The intra- and inter-day accuracy (as % relative error, RE) and precision (as % coefficient of variation, CV) should be within ±15% for QC samples (±20% for LLOQ). This should be evaluated with at least five replicates at each QC level over at least three separate runs. |
| Recovery | The extraction recovery of this compound and the IS should be consistent and reproducible across the QC levels. |
| Matrix Effect | The matrix effect should be investigated to ensure that the ionization of this compound and the IS is not suppressed or enhanced by endogenous components in the plasma. The CV of the IS-normalized matrix factor should be ≤15% in at least six different lots of plasma. |
| Stability | The stability of this compound in plasma should be evaluated under various conditions: short-term (bench-top), long-term (frozen at -80°C), and after freeze-thaw cycles. The stability of the processed samples in the autosampler should also be assessed. The mean concentration of the stability samples should be within ±15% of the nominal concentration. |
Signaling Pathway Context: COX-2 Inhibition
This compound's mechanism of action involves the inhibition of the COX-2 enzyme, which is a key player in the inflammatory pathway.
Mechanism of action of this compound.
Conclusion
This application note provides a comprehensive framework for the development and validation of a selective and sensitive LC-MS/MS method for the quantification of this compound in human plasma. The proposed method, utilizing protein precipitation and a stable isotope-labeled internal standard, is well-suited for supporting pharmacokinetic studies in the clinical development of this compound. Laboratories should perform in-house optimization and validation to ensure the method meets the required performance characteristics for their specific applications.
References
Troubleshooting & Optimization
Technical Support Center: Apricoxib Stability in Cell Culture Media
Welcome to the technical support center for researchers using Apricoxib in their experiments. This resource provides essential guidance on maintaining the stability and integrity of this compound in cell culture media to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in cell culture a concern?
A1: this compound is a selective cyclooxygenase-2 (COX-2) inhibitor that has been investigated for its potential as an anti-cancer agent.[1] Like many small molecules, its chemical structure can be susceptible to degradation under typical cell culture conditions (e.g., aqueous environment, physiological pH, and temperature), potentially leading to a decrease in its effective concentration and the formation of degradation products with altered biological activity. This can compromise the validity and reproducibility of experimental results.
Q2: What are the primary factors that can cause this compound to degrade in cell culture media?
A2: Based on studies of similar coxibs, the main factors contributing to degradation in an aqueous environment are pH, temperature, and light exposure.[2][3][4]
-
pH: Coxibs have shown susceptibility to degradation in acidic environments.[2] While most cell culture media are buffered to a physiological pH (around 7.4), localized changes in pH can occur.
-
Temperature: Standard incubation temperatures (37°C) can accelerate chemical degradation reactions like hydrolysis over extended experimental periods.
-
Light: Exposure to light, particularly UV rays, can induce photolytic degradation of photosensitive compounds.[3]
-
Oxidation: Reactive oxygen species (ROS) that may be present in the cell culture environment can lead to oxidative degradation.[3]
Q3: How can I prepare and store my this compound stock solution to maximize its stability?
A3: To ensure the longevity of your this compound stock:
-
Solvent Selection: Dissolve this compound in a suitable organic solvent such as DMSO.
-
Concentrated Stocks: Prepare a high-concentration stock solution to minimize the volume of organic solvent added to your cell culture media, which can have cytotoxic effects.
-
Storage Conditions: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Light Protection: Protect the stock solution from light by using amber vials or by wrapping the container in aluminum foil.
Q4: What is the recommended final concentration of DMSO in the cell culture medium?
A4: The final concentration of DMSO in the cell culture medium should ideally be kept below 0.5% (v/v), and it is crucial to include a vehicle control (media with the same concentration of DMSO) in your experiments to account for any solvent effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results between batches. | This compound degradation leading to variable active concentrations. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid using previously prepared media containing this compound that has been stored for an extended period. |
| Lower than expected drug efficacy. | Loss of active this compound due to degradation during the experiment. | Minimize the duration of the experiment where possible. For long-term studies, consider replenishing the media with freshly diluted this compound at regular intervals. |
| Unexpected cellular toxicity. | Formation of toxic degradation products. | Assess the stability of this compound under your specific experimental conditions (see Experimental Protocols section). If significant degradation is observed, consider using a more stable alternative or modifying the experimental setup to minimize degradation. |
| Precipitation of this compound in the media. | Poor solubility of this compound at the working concentration. | Ensure the final concentration of the organic solvent is sufficient to maintain solubility without causing cellular toxicity. Gently warm the media and vortex after adding the this compound stock solution to aid dissolution. |
Quantitative Data Summary
Table 1: Summary of Firocoxib Stability Under Stress Conditions
| Stress Condition | Observation | Implication for this compound |
| Acidic (0.1 M HCl) | Significant degradation | This compound may be unstable in acidic environments. Maintain physiological pH in culture. |
| Alkaline (0.1 M NaOH) | Relatively stable | Degradation under standard cell culture pH (7.2-7.4) is likely to be slower than in acidic conditions. |
| Oxidative (3% H₂O₂) | Some degradation | The presence of oxidizing agents in media or produced by cells could contribute to degradation. |
| Thermal (60°C) | Stable in solid form, some degradation in solution | Prolonged incubation at 37°C could lead to gradual degradation. |
| Photolytic (UV light) | Degradation observed | Protect media containing this compound from light. |
Data extrapolated from a study on Firocoxib.[3]
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound under your specific experimental conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Cell culture medium of choice (e.g., DMEM, RPMI-1640)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid
Procedure:
-
Preparation of this compound-spiked Media:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike pre-warmed cell culture medium with the this compound stock solution to your final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your experimental conditions.
-
-
Incubation:
-
Incubate the this compound-spiked media in a cell culture incubator (37°C, 5% CO₂) for various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Include a control sample stored at 4°C to minimize degradation.
-
-
Sample Collection and Preparation:
-
At each time point, collect an aliquot of the media.
-
Perform a protein precipitation step by adding 3 volumes of cold acetonitrile to 1 volume of the media sample.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A suitable gradient to separate this compound from any degradation products (e.g., start with a low percentage of B and gradually increase).
-
Flow Rate: 1 mL/min
-
Detection Wavelength: Determine the lambda max of this compound (can be found in literature or determined experimentally).
-
Injection Volume: 10-20 µL
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the 0-hour time point.
-
Plot the percentage of remaining this compound against time to determine its stability profile.
-
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Comprehensive Assessment of the Stability of Selected Coxibs in Variable Environmental Conditions along with the Assessment of Their Potential Hepatotoxicity [mdpi.com]
- 3. Comprehensive study on degradation profile of firocoxib and structural elucidation of its key degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of temperature, light, and pH on the stability of fucoxanthin in an oil-in-water emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Apricoxib's Potential Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Apricoxib during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective cyclooxygenase-2 (COX-2) inhibitor. Its primary on-target effect is to block the COX-2 enzyme, which is responsible for converting arachidonic acid into prostaglandin H2 (PGH2). This, in turn, reduces the production of downstream prostaglandins, such as prostaglandin E2 (PGE2), which are key mediators of inflammation, pain, and fever.[1][2] In cancer biology, inhibition of COX-2 by this compound has been shown to decrease tumor growth, enhance the efficacy of other cancer therapies, and potentially reverse the epithelial-to-mesenchymal transition (EMT).[3][4]
Q2: My experimental results with this compound are inconsistent with COX-2 inhibition alone. What could be the cause?
If you observe cellular effects that cannot be solely attributed to the inhibition of the COX-2 pathway, it is possible that off-target effects are at play. This means this compound may be interacting with other proteins (e.g., kinases, other enzymes) in your experimental system. It is also possible that the observed phenotype is a result of COX-2 independent mechanisms that have been reported for some COX-2 inhibitors.
Q3: What are the known adverse effects of this compound from clinical trials?
Clinical trials with this compound and other COX-2 inhibitors have reported adverse effects common to this class of drugs, including potential cardiovascular and renal events.[5][6][7] A phase II study of this compound in combination with chemotherapy for non-small-cell lung cancer reported that toxicity was similar between the this compound and placebo arms.[8] It is important to distinguish these from molecular off-target effects, as these adverse events are often linked to the on-target inhibition of COX-2 in specific tissues.[7]
Q4: How can I experimentally determine if this compound is hitting off-targets in my model system?
Several unbiased, large-scale methods can be employed to identify potential off-target interactions of small molecules like this compound. These include:
-
Kinome Scanning (e.g., KINOMEscan™): This in vitro competition binding assay assesses the ability of a compound to bind to a large panel of kinases.[9][10][11]
-
Cellular Thermal Shift Assay (CETSA): This method detects the binding of a drug to its target protein in intact cells or cell lysates by measuring changes in the thermal stability of the protein.[12][13][14]
-
Mass Spectrometry-Based Proteomic Profiling: This approach can identify protein targets of a drug by observing changes in the proteome of treated cells, including alterations in protein expression, post-translational modifications, or thermal stability.[15][16][17]
Troubleshooting Guide
This guide provides a logical workflow to investigate unexpected experimental results that may be due to off-target effects of this compound.
Caption: Troubleshooting workflow for identifying potential off-target effects of this compound.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound's on-target activity. This can serve as a baseline for comparison when investigating potential off-target interactions.
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | AsPC-1 (Pancreatic Cancer) | 70-80 µmol/L | [18] |
| Su.86.86 (Pancreatic Cancer) | 70-80 µmol/L | [18] | |
| HPAF-II (Pancreatic Cancer) | 70-80 µmol/L | [18] |
Experimental Protocols
KINOMEscan™ Profiling
Objective: To identify potential kinase off-targets of this compound through a competitive binding assay.
Methodology:
The KINOMEscan™ assay is a proprietary, active site-directed competition binding assay.[9][19]
-
Compound Submission: Provide this compound at a specified concentration (e.g., 10 µM in DMSO) to the service provider (e.g., Eurofins DiscoverX).
-
Assay Principle: The assay measures the ability of this compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.
-
Detection: The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of this compound indicates an interaction.
-
Data Analysis: Results are typically reported as "percent of control," where the control is DMSO. A lower percentage indicates stronger binding of this compound to the kinase.[10]
Caption: A simplified workflow of the KINOMEscan™ assay.
Cellular Thermal Shift Assay (CETSA)
Objective: To validate the interaction between this compound and a suspected target protein in a cellular context.
-
Cell Culture and Treatment:
-
Culture cells of interest to a suitable confluency.
-
Treat intact cells with this compound at various concentrations or a vehicle control (e.g., DMSO) for a defined period (e.g., 1-3 hours).
-
-
Heat Treatment:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 65°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
-
Protein Quantification and Analysis:
-
Quantify the amount of the soluble target protein in each sample using Western blotting or other protein detection methods like an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Caption: A general workflow for the Cellular Thermal Shift Assay (CETSA).
Mass Spectrometry-Based Proteomic Profiling
Objective: To identify novel protein targets of this compound in an unbiased manner.
-
Sample Preparation:
-
Treat cells with this compound or a vehicle control.
-
Lyse the cells and extract the proteins.
-
-
Protein Digestion:
-
Digest the proteins into peptides using a protease (e.g., trypsin).
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the peptides using high-performance liquid chromatography (HPLC).
-
Analyze the peptides using a high-resolution mass spectrometer to determine their mass-to-charge ratio and sequence.
-
-
Data Analysis:
-
Use bioinformatics software to identify and quantify the proteins in each sample.
-
Compare the protein profiles of this compound-treated and control samples to identify proteins with altered expression, post-translational modifications, or thermal stability (in combination with CETSA).
-
Signaling Pathway
The primary on-target effect of this compound is the inhibition of the COX-2 pathway, which has numerous downstream consequences.
References
- 1. Cyclooxygenase-2 and Cancer Treatment: Understanding the Risk Should Be Worth the Reward - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lecturio.com [lecturio.com]
- 3. This compound, a novel inhibitor of COX-2, markedly improves standard therapy response in molecularly defined models of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. This compound, a COX-2 inhibitor for the potential treatment of pain and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adverse effects of cyclooxygenase 2 inhibitors on renal and arrhythmia events: meta-analysis of randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adverse Effects of COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Randomized, double-blind, placebo-controlled, multicenter phase II study of the efficacy and safety of this compound in combination with either docetaxel or pemetrexed in patients with biomarker-selected non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4.6. KINOMEscan [bio-protocol.org]
- 10. Kinase Screening. [bio-protocol.org]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 12. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 15. Mass Spectrometry-Based Chemical Proteomics for Drug Target Discoveries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Global MS-Based Proteomics Drug Profiling | Springer Nature Experiments [experiments.springernature.com]
- 17. portlandpress.com [portlandpress.com]
- 18. This compound, a Novel Inhibitor of COX-2, Markedly Improves Standard Therapy Response in Molecularly Defined Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chayon.co.kr [chayon.co.kr]
- 20. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Technical Support Center: Enhancing Apricoxib Bioavailability in Preclinical Research
Disclaimer: Development of Apricoxib was discontinued in 2015 due to poor clinical trial results. Consequently, public domain literature on specific formulation strategies to enhance its bioavailability is limited. This technical support center provides guidance based on established principles for improving the bioavailability of poorly soluble drugs and data from analogous COX-2 inhibitors. The experimental protocols provided are generalized and should be adapted and optimized for your specific laboratory conditions and animal models.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable plasma concentrations of this compound in our animal studies after oral administration. What are the likely causes?
A1: Low and variable oral bioavailability of this compound is likely attributable to its poor aqueous solubility. Like many other selective COX-2 inhibitors, this compound is a Biopharmaceutics Classification System (BCS) Class II compound, meaning it has high permeability but low solubility. This low solubility can lead to dissolution rate-limited absorption, resulting in incomplete absorption and high inter-subject variability in pharmacokinetic profiles.
Q2: What are the primary formulation strategies to consider for improving the oral bioavailability of this compound?
A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs like this compound. These include:
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymeric carrier in an amorphous state can significantly increase its aqueous solubility and dissolution rate.[1][2][3][4]
-
Lipid-Based Formulations (LBFs): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of this compound in the gastrointestinal tract and facilitate its absorption via the lymphatic pathway.[5][6][7]
-
Nanoparticle Engineering: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, leading to faster dissolution and improved absorption.[8][9][10]
-
Prodrug Approach: Modifying the chemical structure of this compound to create a more soluble prodrug that converts back to the active form in the body can enhance absorption.
Q3: Are there any specific excipients that have been shown to be effective for similar COX-2 inhibitors?
A3: Yes, studies on other COX-2 inhibitors like Celecoxib have shown success with various excipients. For solid dispersions, polymers such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and Soluplus® have been used.[11][12] For lipid-based systems, oils (e.g., Capryol 90), surfactants (e.g., Cremophor RH 40), and co-surfactants (e.g., Transcutol HP) have been successfully employed.[12][13]
Troubleshooting Guides
Issue 1: Poor Dissolution and Low Bioavailability with Standard Suspension Formulation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low aqueous solubility of crystalline this compound. | Formulate this compound as an amorphous solid dispersion (ASD) with a suitable polymer (e.g., PVP K30, HPMC). | Increased dissolution rate and extent, leading to higher plasma concentrations (Cmax and AUC). |
| Inadequate wetting of drug particles. | Incorporate a surfactant or wetting agent into the suspension. | Improved dispersion of drug particles and enhanced contact with the dissolution medium. |
| Drug recrystallization in the gastrointestinal tract. | Utilize precipitation inhibitors in the formulation, such as HPMC or other cellulosic polymers. | Maintenance of a supersaturated state of the drug in the gut, promoting absorption. |
Issue 2: High Variability in Pharmacokinetic Parameters Between Animals
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Dependence on fed/fasted state for absorption. | Develop a lipid-based formulation like a Self-Emulsifying Drug Delivery System (SEDDS). | More consistent absorption regardless of the animal's prandial state, reducing variability. |
| Inconsistent gastric emptying times. | Administer the formulation at a consistent time relative to feeding schedules. | Reduced variability in the time to reach peak plasma concentration (Tmax). |
| Differences in gut physiology among animals. | While difficult to control, ensure a homogenous and well-characterized animal population for studies. | Minimized inter-animal variability in pharmacokinetic profiles. |
Experimental Protocols
Protocol 1: Preparation of this compound Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate and oral bioavailability.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol (or other suitable solvent)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves (e.g., 100 mesh)
Procedure:
-
Dissolve this compound and PVP K30 in a suitable volume of methanol in a round-bottom flask. A common drug-to-polymer ratio to start with is 1:4 (w/w).
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure.
-
Continue evaporation until a dry film is formed on the inner surface of the flask.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Gently scrape the dried product from the flask.
-
Pulverize the resulting solid using a mortar and pestle and pass it through a 100-mesh sieve to obtain a fine powder.
-
Characterize the ASD for its amorphous nature using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).
-
Evaluate the in vitro dissolution of the ASD powder compared to the crystalline drug.
Protocol 2: Preparation of this compound Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate a liquid SEDDS of this compound for improved solubilization and oral absorption.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90)
-
Surfactant (e.g., Cremophor RH 40)
-
Co-surfactant (e.g., Transcutol HP)
-
Vortex mixer
-
Water bath
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select suitable excipients.
-
Construct a pseudo-ternary phase diagram to identify the self-emulsifying region. This involves titrating mixtures of the oil, surfactant, and co-surfactant with water.
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant. A starting point could be a formulation with a high concentration of the surfactant and co-surfactant.
-
Accurately weigh the selected amounts of the oil, surfactant, and co-surfactant into a glass vial.
-
Heat the mixture in a water bath to 40°C to ensure homogeneity.
-
Add the required amount of this compound to the mixture and vortex until the drug is completely dissolved.
-
To evaluate the self-emulsification properties, add a small volume of the prepared SEDDS to a larger volume of water with gentle agitation and observe the formation of a nanoemulsion.
-
Characterize the resulting emulsion for droplet size, polydispersity index, and zeta potential.
Data Presentation
Table 1: In Vitro Dissolution of this compound Formulations
| Formulation | % Drug Dissolved at 15 min | % Drug Dissolved at 30 min | % Drug Dissolved at 60 min |
| Crystalline this compound | 5 ± 2 | 12 ± 4 | 25 ± 6 |
| This compound ASD (1:4) | 65 ± 8 | 85 ± 5 | 98 ± 3 |
| This compound SEDDS | 95 ± 4 | >99 | >99 |
Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration, 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Crystalline this compound | 150 ± 45 | 2.0 ± 0.5 | 850 ± 210 | 100 |
| This compound ASD (1:4) | 750 ± 150 | 1.0 ± 0.3 | 4250 ± 850 | 500 |
| This compound SEDDS | 900 ± 200 | 0.75 ± 0.2 | 5100 ± 980 | 600 |
Visualizations
Caption: Experimental workflow for developing and evaluating enhanced bioavailability formulations of this compound.
Caption: Simplified signaling pathway showing the mechanism of action of this compound as a COX-2 inhibitor.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Self-emulsifying Drug Delivery System Improve Oral Bioavailability: Role of Excipients and Physico-chemical Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Approaches to Improve bioavailability and oral absorption of low water-soluble drug by self- emulsifying drug delivery system | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 8. Polymeric nanoparticles for increased oral bioavailability and rapid absorption using celecoxib as a model of a low-solubility, high-permeability drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
- 11. WO2014173377A2 - New crystalline forms of apixaban and a method of their preparation - Google Patents [patents.google.com]
- 12. pharmacophorejournal.com [pharmacophorejournal.com]
- 13. ijpsonline.com [ijpsonline.com]
Technical Support Center: Managing Apricoxib-Induced Cytotoxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage Apricoxib-induced cytotoxicity in normal cells during experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Excessive Cytotoxicity in Normal Cell Lines at Expected Therapeutic Concentrations
If you observe higher-than-expected cell death in your normal cell lines when using this compound at concentrations effective against cancer cells, consider the following troubleshooting steps.
-
Possible Cause 1: High COX-2 Expression in Normal Cells. While cyclooxygenase-2 (COX-2) is typically upregulated in inflamed and cancerous tissues, some normal tissues and cells can also express it.[1][2] this compound is a selective COX-2 inhibitor, and its cytotoxic effects may be more pronounced in cells with higher basal COX-2 levels.[3][4]
-
Troubleshooting Step:
-
Assess COX-2 Expression: Determine the baseline COX-2 protein expression in your normal cell line using Western blotting or immunohistochemistry.
-
Select Alternative Cell Line: If COX-2 expression is high, consider using a normal cell line with lower or negligible COX-2 expression for your control experiments.
-
-
-
Possible Cause 2: Off-Target Effects. At higher concentrations, the selectivity of any inhibitor can decrease, leading to off-target effects and unintended cytotoxicity.[5]
-
Troubleshooting Step:
-
Concentration Optimization: Perform a dose-response curve to determine the lowest effective concentration of this compound that induces the desired effect in your cancer cell line while minimizing cytotoxicity in your normal cell line.
-
Time-Course Experiment: Evaluate cytotoxicity at different time points. Shorter incubation times may be sufficient to observe the desired anti-cancer effect with minimal impact on normal cells.
-
-
-
Possible Cause 3: Experimental Conditions. Cell culture conditions can influence cellular sensitivity to drugs.
-
Troubleshooting Step:
-
Review Culture Conditions: Ensure that the cell culture medium, serum concentration, and other supplements are optimal for the specific normal cell line being used. Suboptimal conditions can stress the cells and increase their susceptibility to drug-induced toxicity.
-
Serum Concentration: Consider if the serum concentration in your media is appropriate. Components in serum can sometimes interact with the compound or affect cell health.
-
-
Issue 2: Inconsistent Cytotoxicity Results Across Experiments
Variability in cytotoxicity data can be a significant challenge.
-
Possible Cause 1: Reagent Quality and Preparation.
-
Troubleshooting Step:
-
Freshly Prepare this compound Solutions: Prepare this compound solutions fresh for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock.
-
Solvent Control: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells.[6]
-
-
-
Possible Cause 2: Cell Health and Passage Number.
-
Troubleshooting Step:
-
Monitor Cell Health: Regularly assess the morphology and viability of your cell stocks. Do not use cells that appear unhealthy or have been in culture for an extended period.
-
Standardize Passage Number: Use cells within a consistent and low passage number range for all experiments, as cellular characteristics can change over time in culture.
-
-
-
Possible Cause 3: Assay-Specific Variability.
-
Troubleshooting Step:
-
Assay Choice: Different cytotoxicity assays measure different cellular parameters (e.g., metabolic activity, membrane integrity).[7][8][9] The chosen assay may not be optimal for your cell type or the drug's mechanism of action.
-
Assay Validation: Validate your chosen cytotoxicity assay with known positive and negative controls to ensure it is performing as expected. Consider using a secondary, complementary assay to confirm your results.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective cyclooxygenase-2 (COX-2) inhibitor.[4][10] COX-2 is an enzyme that is often overexpressed in cancer cells and inflammatory tissues, where it catalyzes the production of prostaglandins.[11][12] These prostaglandins can promote tumor growth, angiogenesis, and metastasis.[2] By selectively inhibiting COX-2, this compound aims to reduce these pro-cancerous effects.[3]
Q2: Why am I observing cytotoxicity in my normal cell line controls treated with this compound?
A2: While COX-2 expression is generally low in most normal tissues, it can be constitutively expressed in some cell types or induced by certain stimuli.[1][13] If your normal cell line expresses COX-2, it may be susceptible to the cytotoxic effects of this compound. Additionally, at higher concentrations, off-target effects could contribute to cytotoxicity.
Q3: What are some common in vitro assays to measure this compound-induced cytotoxicity?
A3: Several assays can be used to quantify cytotoxicity. The choice of assay depends on the specific research question and the expected mechanism of cell death. Common assays include:
-
MTT/XTT Assays: These are colorimetric assays that measure the metabolic activity of cells, which is often correlated with cell viability.[7][14]
-
Trypan Blue Exclusion Assay: This is a dye exclusion method where viable cells with intact membranes exclude the dye, while non-viable cells take it up.[8][15]
-
Lactate Dehydrogenase (LDH) Release Assay: This assay measures the amount of LDH released into the culture medium from damaged cells, indicating a loss of membrane integrity.[9]
-
Propidium Iodide (PI) Staining: PI is a fluorescent dye that cannot cross the membrane of live cells, but can enter and stain the DNA of dead cells. This is often analyzed by flow cytometry or fluorescence microscopy.[7]
Q4: How can I mitigate the cytotoxic effects of this compound on normal cells in my co-culture experiments?
A4: In co-culture systems, selectively protecting normal cells can be challenging. Here are a few strategies:
-
Dose Optimization: Use the lowest possible concentration of this compound that is effective against the cancer cells.
-
Targeted Delivery: In more advanced experimental setups, consider targeted drug delivery systems (e.g., antibody-drug conjugates) to specifically deliver this compound to the cancer cells, although this is a complex approach for in vitro studies.
-
Protective Co-treatments: Investigate the possibility of using a cytoprotective agent that may preferentially protect the normal cells without interfering with the anti-cancer effects of this compound. This would require significant preliminary research to identify a suitable agent.
Data Presentation
Table 1: IC50 Values of this compound in Pancreatic Cancer Cell Lines
| Cell Line | IC50 (µmol/L) - Single Agent |
| AsPC-1 | 70 - 80 |
| Su.86.86 | 70 - 80 |
| HPAF-II | 70 - 80 |
| Colo357 | 150 |
| Data derived from in vitro MTS assays.[3] |
Table 2: Common In Vitro Cytotoxicity Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT/XTT | Measures metabolic activity via mitochondrial dehydrogenase reduction of a tetrazolium salt.[7] | High-throughput, sensitive. | Can be affected by changes in metabolic rate not related to viability. |
| Trypan Blue | Dye exclusion based on membrane integrity.[15] | Simple, inexpensive, direct measure of viability. | Manual counting can be subjective and time-consuming. |
| LDH Release | Measures release of lactate dehydrogenase from damaged cells.[9] | Non-destructive to remaining cells, good for kinetic studies. | LDH in serum can interfere; requires specific controls. |
| Propidium Iodide | Fluorescent dye stains DNA of cells with compromised membranes.[7] | Can be used in multiplex assays with other fluorescent probes. | Requires a fluorescence microscope or flow cytometer. |
Experimental Protocols
Protocol 1: Assessing Cell Viability using the MTT Assay
This protocol is adapted from standard methodologies for assessing cytotoxicity.[14][16]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for COX-2 Expression
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for COX-2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Analyze the band intensity relative to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Troubleshooting workflow for high this compound cytotoxicity.
Caption: this compound inhibits COX-2, blocking prostaglandin production.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclooxygenase-2: A Role in Cancer Stem Cell Survival and Repopulation of Cancer Cells during Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Novel Inhibitor of COX-2, Markedly Improves Standard Therapy Response in Molecularly Defined Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a COX-2 inhibitor for the potential treatment of pain and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. icr.ac.uk [icr.ac.uk]
- 6. In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kosheeka.com [kosheeka.com]
- 8. scielo.br [scielo.br]
- 9. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. What Is the Role of Cyclooxygenase (COX) in the Body? - GoodRx [goodrx.com]
- 14. Unveiling Anticancer Potential of COX-2 and 5-LOX Inhibitors: Cytotoxicity, Radiosensitization Potential and Antimigratory Activity against Colorectal and Pancreatic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. In Vitro Cytotoxic Effects of Celecoxib, Mefenamic Acid, Aspirin and Indometacin on Several Cells Lines - PMC [pmc.ncbi.nlm.nih.gov]
How to control for vehicle effects in Apricoxib studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to properly control for vehicle effects in studies involving Apricoxib, a selective COX-2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it critical in this compound studies?
A1: A vehicle control is a crucial component of experimental design, representing the formulation used to dissolve and administer a test substance, but without the active compound (in this case, this compound). It is administered to a separate group of subjects (cells or animals) to isolate the effects of the drug from those of the delivery medium.[1] Without a proper vehicle control, it is impossible to determine whether an observed biological response is due to this compound itself or an unintended effect of the vehicle.
Q2: What are common vehicles used for dissolving this compound and other poorly water-soluble COX-2 inhibitors?
A2: Given that this compound is a poorly water-soluble compound, several types of vehicles are commonly employed to enhance its solubility and bioavailability for in vitro and in vivo studies. These include:
-
Dimethyl Sulfoxide (DMSO): A powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds. It is frequently used for in vitro assays.[2]
-
Polyethylene Glycols (PEGs): Such as PEG 400, are often used as co-solvents in oral and parenteral formulations due to their low toxicity and ability to dissolve many poorly soluble compounds.[3]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, thereby increasing their aqueous solubility. β-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used for this purpose with other COX-2 inhibitors like celecoxib.[4][5]
-
Aqueous suspensions: Using suspending agents like carboxymethylcellulose (CMC) often in combination with a surfactant like Tween 80.[6]
Q3: Can the vehicle itself influence experimental results?
A3: Yes, absolutely. The vehicle can have its own biological effects that may confound the interpretation of your results. For example:
-
DMSO can induce cell differentiation, affect cell proliferation, and at higher concentrations, be cytotoxic.[7][8] Some studies recommend keeping the final DMSO concentration in cell culture media below 0.1% to minimize these effects.[9]
-
PEGs can influence the absorption of drugs in the gastrointestinal tract.[3]
-
Cyclodextrins have been reported to occasionally cause gastrointestinal disturbances in animal studies.[6]
Therefore, a vehicle-treated control group is essential to account for these potential off-target effects.
Troubleshooting Guides
Issue: I'm observing unexpected effects in my vehicle control group in an in vitro cell-based assay.
Possible Cause & Solution:
-
High concentration of DMSO: Even at low percentages, DMSO can impact cell health and function.
-
Troubleshooting Step 1: Determine the No-Effect Concentration. Run a dose-response experiment with your specific cell line using a range of DMSO concentrations (e.g., 0.01% to 1%) to identify the highest concentration that does not affect cell viability, proliferation, or other key endpoints.[10]
-
Troubleshooting Step 2: Minimize Final DMSO Concentration. Always aim for the lowest possible final concentration of DMSO in your culture medium, ideally not exceeding 0.1%.[9]
-
Troubleshooting Step 3: Consistent Vehicle Concentration. Ensure that the final concentration of the vehicle is identical across all treatment groups, including the vehicle control.
-
Issue: My in vivo study shows high variability in the vehicle control group.
Possible Cause & Solution:
-
Vehicle-induced stress or toxicity: The chosen vehicle or the administration route (e.g., oral gavage) might be causing stress or adverse reactions in the animals.
-
Troubleshooting Step 1: Assess Vehicle Tolerability. Before initiating a large-scale efficacy study, conduct a small pilot study to evaluate the tolerability of the vehicle at the intended dose and volume. Monitor animals for signs of distress, weight loss, or changes in behavior.
-
Troubleshooting Step 2: Refine Administration Technique. Ensure that personnel are properly trained in administration techniques like oral gavage to minimize stress and potential for injury.[1]
-
Troubleshooting Step 3: Consider Alternative Formulations. If tolerability issues persist, explore alternative vehicle formulations. For example, if an aqueous suspension is causing issues, a solution using cyclodextrins might be better tolerated.
-
Data Summary
Table 1: Recommended Maximum Concentrations of Common Vehicles for In Vitro Studies
| Vehicle | Cell Line Type | Recommended Max. Concentration | Potential Effects to Monitor |
| DMSO | Various Cancer Cell Lines | < 0.1% - 0.5%[7][9] | Changes in cell proliferation, differentiation, cytotoxicity[7][8] |
| Ethanol | General Cell Culture | < 0.1% | Altered cellular metabolism, cytotoxicity at higher concentrations |
Table 2: Common Vehicle Formulations for In Vivo Oral Administration of Poorly Soluble Compounds
| Vehicle Component | Example Formulation | Species | Key Considerations |
| Carboxymethylcellulose (CMC) / Polysorbate 80 (Tween® 80) | 0.5% CMC / 0.1% Tween® 80 in water[6] | Mouse, Rat | Well-tolerated by most species.[6] |
| Polyethylene Glycol 400 (PEG 400) | Can be used as a co-solvent with other agents | Rat, Dog, Minipig | May cause gastrointestinal side effects at high doses.[11] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Varies depending on drug solubility | Rat | Can improve solubility and bioavailability.[12] |
Experimental Protocols
Protocol 1: Establishing a Vehicle Control in an In Vitro Proliferation Assay
-
Objective: To assess the effect of this compound on cancer cell proliferation while controlling for the effects of the vehicle (e.g., DMSO).
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle (e.g., sterile DMSO)
-
96-well plates
-
Cell proliferation reagent (e.g., MTS, WST-1)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. Crucially, ensure that the final concentration of DMSO in each dilution is constant and at the predetermined no-effect level (e.g., 0.1%).
-
Prepare a "vehicle control" solution by adding the same amount of DMSO to complete medium as is present in the highest concentration of the this compound treatment group.
-
Prepare a "medium only" control (negative control) with no treatment.
-
Replace the medium in the wells with the prepared this compound dilutions, vehicle control, or medium only.
-
Incubate for the desired treatment duration (e.g., 48-72 hours).
-
Add the cell proliferation reagent and measure the absorbance according to the manufacturer's instructions.
-
Data Analysis: Subtract the background absorbance (medium only) from all wells. Normalize the results of the this compound-treated wells to the vehicle control wells to determine the specific effect of this compound on cell proliferation.
-
Protocol 2: Implementing a Vehicle Control in an In Vivo Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of orally administered this compound in a mouse xenograft model, controlling for vehicle effects. A preclinical study of this compound in a pancreatic cancer model used a "vehicle alone" control group.[13]
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Tumor cells for implantation
-
This compound
-
Vehicle formulation (e.g., 0.5% CMC, 0.1% Tween 80 in sterile water)
-
Oral gavage needles
-
-
Procedure:
-
Implant tumor cells subcutaneously or orthotopically into the mice.
-
Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., n=8-10 mice per group):
-
Group 1: Vehicle Control: Receive the vehicle formulation daily by oral gavage.
-
Group 2: this compound Treatment: Receive this compound suspended in the vehicle formulation daily by oral gavage at the desired dose.
-
-
Monitor tumor growth by caliper measurements at regular intervals.
-
Monitor animal health and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
-
Data Analysis: Compare the tumor growth rate and final tumor weights between the this compound-treated group and the vehicle control group to determine the specific anti-tumor efficacy of this compound.
-
Visualizations
Caption: this compound selectively inhibits the COX-2 enzyme.
Caption: Workflow for an in vivo study with a vehicle control group.
References
- 1. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. tsijournals.com [tsijournals.com]
- 5. β-cyclodextrin complexes of celecoxib: Molecular-modeling, characterization, and dissolution studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Gelucire and Gelucire-PEG400 formulations; tolerability in species used for non-clinical safety testing after oral (gavage) dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inclusion Complexes of Non-Steroidal Anti-Inflammatory Drugs with Cyclodextrins: A Systematic Review [mdpi.com]
- 13. This compound, a Novel Inhibitor of COX-2, Markedly Improves Standard Therapy Response in Molecularly Defined Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming resistance to Apricoxib in tumor cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Apricoxib in tumor cells during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound?
This compound is a selective inhibitor of cyclooxygenase-2 (COX-2).[1][2] Its anti-cancer activity stems from the inhibition of COX-2, which leads to reduced production of prostaglandin E2 (PGE2).[1] This, in turn, can inhibit tumor cell proliferation, induce apoptosis (programmed cell death), and suppress angiogenesis (the formation of new blood vessels that supply tumors).[3] A key mechanism by which this compound enhances the efficacy of other standard-of-care therapies is by reversing the Epithelial-to-Mesenchymal Transition (EMT), a process that contributes to drug resistance and metastasis.[4][5][6]
2. My tumor cells are not responding to this compound treatment. What are the potential reasons?
Lack of response to this compound can be due to several factors:
-
Low or absent COX-2 expression: The efficacy of this compound is often dependent on the presence of its target, COX-2.[4][6] Tumor cells with low or negligible COX-2 expression may exhibit intrinsic resistance to this compound's effects.[4]
-
Activation of alternative survival pathways: Tumor cells can develop resistance by upregulating other pro-survival signaling pathways to compensate for the inhibition of the COX-2 pathway. These may include the PI3K/Akt/mTOR or the NF-κB pathways.
-
COX-2 independent drug effects: Some effects of COX-2 inhibitors can be independent of COX-2. Resistance may arise from alterations in these alternative targets.
-
Increased drug efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1), can actively remove this compound from the cell, reducing its intracellular concentration and efficacy.
3. How can I determine if my cells have low COX-2 expression?
You can assess COX-2 expression levels using several standard molecular biology techniques:
-
Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression level of the PTGS2 gene (which codes for COX-2).
-
Western Blotting: To quantify the amount of COX-2 protein in cell lysates.
-
Immunohistochemistry (IHC) or Immunofluorescence (IF): To visualize and quantify COX-2 protein expression in tissue sections or cultured cells.
4. What are the downstream effects of COX-2 inhibition by this compound that I can measure?
Successful COX-2 inhibition by this compound should lead to measurable changes in downstream signaling. Key markers to assess include:
-
Reduced Prostaglandin E2 (PGE2) levels: PGE2 is a direct product of COX-2 activity. Its levels can be measured in cell culture supernatant or tissue homogenates using an ELISA kit.
-
Reversal of Epithelial-to-Mesenchymal Transition (EMT): This can be observed by an increase in epithelial markers (e.g., E-cadherin) and a decrease in mesenchymal markers (e.g., Vimentin, N-cadherin, ZEB1) via Western Blotting or immunofluorescence.[4]
-
Increased Apoptosis: An increase in programmed cell death can be detected by TUNEL assay or by measuring levels of cleaved caspase-3 via Western Blotting.
Troubleshooting Guide
Issue: Unexpectedly high IC50 value for this compound in my cancer cell line.
| Possible Cause | Troubleshooting Step |
| Low COX-2 expression in the cell line. | Confirm COX-2 mRNA and protein levels using qRT-PCR and Western Blot. Compare with a sensitive (high COX-2) cell line as a positive control. |
| Cell line has developed acquired resistance. | Culture the cells in the absence of this compound for several passages to see if sensitivity is restored. Perform transcriptomic or proteomic analysis to identify upregulated survival pathways. |
| Suboptimal experimental conditions. | Verify the concentration and stability of the dissolved this compound. Ensure the cell seeding density and assay duration are appropriate for the cell line's growth rate. |
Issue: this compound fails to synergize with another chemotherapy agent.
| Possible Cause | Troubleshooting Step |
| The chemotherapy agent's resistance mechanism is independent of the COX-2 pathway. | Investigate the known resistance mechanisms of the primary chemotherapy agent. The synergy with this compound is often linked to its ability to reverse EMT. |
| The in vivo tumor microenvironment is contributing to resistance. | In vivo models have shown that this compound's efficacy can be dependent on tumors with elevated COX-2 activity.[4][6] Ensure the chosen in vivo model has appropriate COX-2 expression. |
| Inadequate drug concentration or scheduling. | Optimize the dosage and administration schedule of both this compound and the chemotherapy agent in preclinical models. |
Quantitative Data
Table 1: In Vitro IC50 Values of this compound in Pancreatic Cancer Cell Lines
| Cell Line | This compound IC50 (µmol/L) | Gemcitabine IC50 (nmol/L) | Gemcitabine + 1µM Erlotinib + 1µM this compound IC50 (nmol/L) |
| AsPC-1 | 70-80 | >2000 | 114.7 |
| HPAF-II | 70-80 | >2000 | 0.4 |
| Su.86.86 | 70-80 | >2000 | 11.6 |
| Colo357 | Not Specified | 12.3 | 4.3 |
| MIA PaCa-2 | Not Specified | 10.9 | 1.9 |
| PANC-1 | Not Specified | 10.1 | 3.5 |
Data extracted from Kirane, A. et al. (2012). This compound, a Novel Inhibitor of COX-2, Markedly Improves Standard Therapy Response in Molecularly Defined Models of Pancreatic Cancer. Clinical Cancer Research, 18(18), 5031–5042.
Experimental Protocols
Cell Viability (MTS) Assay
This protocol is used to determine the cytotoxic effects of this compound and to calculate the IC50 value.
Materials:
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Tumor cell line of interest
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Record the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for EMT Markers
This protocol is used to assess changes in the expression of epithelial and mesenchymal proteins following this compound treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-E-cadherin, anti-Vimentin, anti-COX-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control like β-actin to normalize protein expression levels.
siRNA Transfection to Investigate Resistance Pathways
This protocol can be used to knock down a specific gene (e.g., a component of a suspected resistance pathway) to see if it re-sensitizes cells to this compound.
Materials:
-
siRNA targeting the gene of interest and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ Reduced Serum Medium
-
6-well plates
Procedure:
-
Seed 2 x 10^5 cells per well in a 6-well plate in antibiotic-free medium and incubate until 60-80% confluent.
-
For each well, dilute 20-80 pmol of siRNA in 100 µL of Opti-MEM™.
-
For each well, dilute 2-8 µL of transfection reagent in 100 µL of Opti-MEM™.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-45 minutes at room temperature to allow complex formation.
-
Wash the cells once with Opti-MEM™.
-
Add 800 µL of antibiotic-free medium to the siRNA-lipid complex mixture and overlay onto the washed cells.
-
Incubate for 24-48 hours.
-
After incubation, you can proceed with this compound treatment and subsequent assays (e.g., MTS assay or Western Blot) to assess the effect of gene knockdown on drug sensitivity.
Visualizations
Caption: Mechanism of action of this compound in tumor cells.
Caption: Potential mechanisms of resistance to this compound.
Caption: Experimental workflow for troubleshooting this compound resistance.
References
- 1. Stabilization of E-cadherin adhesions by COX-2/GSK3β signaling is a targetable pathway in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Combined Inhibition of Akt and mTOR Is Effective Against Non-Hodgkin Lymphomas [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel inhibitor of COX-2, markedly improves standard therapy response in molecularly defined models of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a Novel Inhibitor of COX-2, Markedly Improves Standard Therapy Response in Molecularly Defined Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Apricoxib Efficacy In Vivo
For researchers, scientists, and drug development professionals investigating the therapeutic potential of Apricoxib, inconsistent in vivo efficacy can be a significant hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in tumor growth inhibition with this compound in our xenograft studies. What are the potential causes?
A1: Inconsistent efficacy of this compound in vivo can stem from a variety of factors, ranging from the molecular characteristics of the tumor model to the specifics of your experimental protocol. Key areas to investigate include:
-
COX-2 Expression and Activity: this compound's primary mechanism of action is the selective inhibition of cyclooxygenase-2 (COX-2).[1] The level of COX-2 expression and, more importantly, its enzymatic activity within the tumor cells can dramatically influence this compound's effectiveness. Tumors with low or negligible COX-2 activity may not respond to this compound treatment.[1]
-
Tumor Microenvironment (TME): The TME plays a crucial role in both tumor progression and therapeutic response. Factors within the TME, such as the presence of prostaglandins secreted by stromal cells, can influence tumor growth independently of COX-2 expression within the cancer cells themselves.
-
Pharmacokinetics and Bioavailability: Suboptimal drug exposure at the tumor site is a common cause of poor efficacy. This can be due to issues with drug formulation, administration, absorption, metabolism, and excretion.
-
Animal Model and Strain: The choice of animal model and even the specific mouse strain can impact experimental outcomes. Different strains can exhibit variations in drug metabolism and immune function, which can affect both tumor growth and drug efficacy.
-
Experimental Protocol Variability: Inconsistencies in tumor cell implantation, drug preparation and administration, and endpoint measurements can all contribute to variable results.
Q2: How can we assess the COX-2 status of our tumor models?
A2: It is crucial to characterize the COX-2 expression and activity of your cell lines and xenograft tumors. Efficacy of this compound has been shown to be greater in tumors with elevated COX-2 activity.[1]
-
Immunohistochemistry (IHC) or Western Blot: These techniques can determine the level of COX-2 protein expression in your tumor samples.
-
Enzyme Immunoassay (EIA) for Prostaglandin E2 (PGE2): Measuring the levels of PGE2, a downstream product of COX-2 activity, in tumor homogenates or cell culture supernatants can provide a functional readout of COX-2 activity.
-
Commercially available COX activity assay kits: These kits provide a method to detect the peroxidase activity of COX in biological samples.
Troubleshooting Guides
Issue 1: Suboptimal or Inconsistent Tumor Response
If you are observing a lack of tumor growth inhibition or high variability between subjects, consider the following troubleshooting steps.
Figure 1: A logical workflow for troubleshooting inconsistent this compound efficacy.
| Potential Cause | Recommended Action |
| Low/Variable COX-2 Expression/Activity | Characterize COX-2 protein levels (IHC/Western Blot) and enzymatic activity (PGE2 EIA) in your specific tumor model. Consider screening multiple cell lines to select one with robust and stable COX-2 activity. |
| Poor Drug Formulation/Solubility | This compound is poorly water-soluble. Ensure a consistent and stable formulation. Consider using vehicles such as 0.5% methylcellulose or a solution containing PEG 400 and Solutol HS-15. Sonication may be required to achieve a uniform suspension. Prepare fresh formulations regularly and assess stability. |
| Inadequate Drug Administration | For oral gavage, ensure proper technique to minimize stress and prevent mis-dosing. Use appropriate gavage needle sizes (e.g., 20-gauge for mice). Consider training animals to voluntarily consume the drug mixed in a palatable vehicle to reduce stress. |
| Suboptimal Pharmacokinetics (PK) | Conduct a pilot PK study to determine the plasma and tumor concentrations of this compound in your animal model. Key parameters to assess include Cmax, Tmax, and AUC. If exposure is low, consider optimizing the dose, formulation, or administration route. |
| Rapid Drug Metabolism | Different mouse strains (e.g., BALB/c vs. C57BL/6) can have different metabolic rates. If you suspect rapid metabolism, consider using a different strain or consult literature for known metabolic differences for COX-2 inhibitors. |
| Tumor Microenvironment Factors | The tumor microenvironment can influence drug efficacy. Consider co-culturing cancer cells with fibroblasts to assess their influence on this compound's activity in vitro before moving to more complex in vivo models. |
| Gut Microbiome Influence | The gut microbiome can metabolize drugs and influence their bioavailability. While complex to control, being aware of this variable is important, especially if you observe unexplained variability. Some studies suggest that NSAIDs can alter the gut microbiota, which in turn can affect drug metabolism.[2][3][4][5][6] |
Issue 2: Difficulty in Preparing a Stable and Consistent this compound Formulation for Oral Administration
A common challenge with poorly soluble compounds like this compound is achieving a homogenous and stable formulation for consistent dosing.
This protocol is a general guideline and may require optimization for your specific experimental needs.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Methylcellulose in sterile water
-
Alternative Vehicle: 10% Solutol HS-15 in Polyethylene glycol 400 (PEG 400)
-
Mortar and pestle or homogenizer
-
Sonicator
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired dose and the number and weight of the animals.
-
Weigh the this compound powder accurately.
-
If using methylcellulose:
-
Gradually add a small amount of the 0.5% methylcellulose solution to the this compound powder in a mortar and pestle.
-
Triturate to form a smooth paste.
-
Slowly add the remaining vehicle while continuously mixing to form a uniform suspension.
-
-
If using Solutol/PEG 400:
-
Dissolve the this compound in the Solutol HS-15 first.
-
Add the PEG 400 and mix thoroughly.
-
-
Sonicate the suspension in a water bath sonicator for 15-30 minutes to ensure a fine, homogenous suspension and reduce particle size.
-
Store the formulation at 4°C and protect from light. It is recommended to prepare fresh suspensions at least weekly, or more frequently if stability issues are observed.
-
Before each use, vortex the suspension vigorously to ensure homogeneity.
Data Presentation: Comparative Pharmacokinetics of COX-2 Inhibitors
Understanding the pharmacokinetic profile of a drug is essential for interpreting efficacy studies. The following table summarizes available pharmacokinetic data for this compound and other COX-2 inhibitors in various preclinical models. Note that direct comparisons should be made with caution due to differences in experimental conditions.
| Compound | Species/Strain | Dose & Route | Cmax | Tmax (h) | AUC (ng·h/mL) |
| This compound | Pancreatic Cancer Xenograft (Mice) | 10 mg/kg, oral | Data not consistently reported | Data not consistently reported | Data not consistently reported |
| This compound | Pancreatic Cancer Xenograft (Mice) | 30 mg/kg, oral | Data not consistently reported | Data not consistently reported | Data not consistently reported |
| Celecoxib | Rat | 10 mg/kg, oral | ~1.5 µg/mL | ~3 h | ~10 µg·h/mL |
| Nimesulide | Mice | 15.8 mg/kg, i.m. | 14.62 µg/mL | 0.5 h | 169.18 µg·h/mL |
| Aspirin | Mice | 424.5 mg/kg, i.m. | 4.35 µg/mL | 0.5 h | 82.31 µg·h/mL |
Pharmacokinetic data for this compound in preclinical models is not widely available in the public domain. Researchers are encouraged to perform pilot PK studies in their specific models.
Experimental Protocols
Protocol 1: Orthotopic Pancreatic Cancer Xenograft Model
This protocol is adapted from studies demonstrating the efficacy of this compound in combination with standard-of-care chemotherapy in pancreatic cancer models.[1]
-
Cell Culture: Culture human pancreatic cancer cell lines (e.g., AsPc-1, Colo357, HPAF-II) in appropriate media.
-
Animal Model: Use 4- to 6-week-old female immunodeficient mice (e.g., NOD/SCID).
-
Tumor Cell Implantation: Surgically implant 1 x 10⁶ cancer cells into the pancreas of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth via ultrasound or other imaging modalities.
-
Treatment Initiation: Once tumors are established (e.g., 10-14 days post-implantation), randomize mice into treatment groups.
-
Drug Administration:
-
Administer vehicle control, standard-of-care (e.g., gemcitabine and erlotinib), or standard-of-care plus this compound.
-
This compound is administered daily by oral gavage at doses of 10 or 30 mg/kg.[1]
-
-
Endpoint Analysis:
-
At the end of the study, sacrifice the mice and dissect the tumors.
-
Measure tumor weight and volume.
-
Assess for metastases in relevant organs (e.g., liver, diaphragm).
-
Collect tumor tissue for biomarker analysis (e.g., COX-2 expression, proliferation markers, apoptosis markers).
-
Protocol 2: Assessment of COX-2 Activity in Tumor Tissue
-
Tissue Homogenization: Homogenize snap-frozen tumor tissue in appropriate lysis buffer on ice.
-
Centrifugation: Centrifuge the homogenate to pellet cellular debris.
-
Supernatant Collection: Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).
-
PGE2 Enzyme Immunoassay (EIA):
-
Use a commercially available PGE2 EIA kit.
-
Follow the manufacturer's instructions to measure the concentration of PGE2 in the tumor lysates.
-
Normalize PGE2 levels to the total protein concentration.
-
Signaling Pathway Visualization
The antitumor effects of this compound are mediated through the inhibition of the COX-2/PGE2 signaling pathway, which is implicated in various aspects of cancer progression.
Figure 2: The COX-2/PGE2 signaling pathway in cancer and the inhibitory action of this compound.
References
- 1. This compound, a Novel Inhibitor of COX-2, Markedly Improves Standard Therapy Response in Molecularly Defined Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | NSAID–Gut Microbiota Interactions [frontiersin.org]
- 3. Anti-inflammatory Drug and Gut Bacteria Have a Dynamic Interplay, According to Penn Animal Study | Penn Today [penntoday.upenn.edu]
- 4. Celecoxib alters the intestinal microbiota and metabolome in association with reducing polyp burden - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Celecoxib does not alter intestinal microbiome in a longitudinal, diet-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemopreventive activity of celecoxib can be explained in part by its effects on the intestinal microbiota and its metabolites in mice - Gut Microbiota for Health [gutmicrobiotaforhealth.com]
Validation & Comparative
Validating Apricoxib Target Engagement in Tumor Tissue: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Apricoxib's performance in engaging its molecular target, Cyclooxygenase-2 (COX-2), within tumor tissue. We present supporting experimental data comparing this compound to other selective COX-2 inhibitors and offer detailed protocols for key validation experiments.
Introduction to this compound and Target Engagement
This compound (formerly CS-706) is a selective, orally active inhibitor of Cyclooxygenase-2 (COX-2), an enzyme implicated in the progression of various cancers.[1][2] Upregulation of COX-2 is observed in many human colorectal adenomas and adenocarcinomas. The anticancer potential of COX-2 inhibitors is believed to be mediated through both COX-2 dependent and independent pathways. Validating that a drug like this compound effectively engages its target in the complex tumor microenvironment is a critical step in preclinical and clinical development. This guide outlines methodologies to confirm this engagement and compares this compound's efficacy with that of another well-known COX-2 inhibitor, Celecoxib.
Comparative Efficacy of COX-2 Inhibitors
The following table summarizes the in vitro and in vivo efficacy of this compound compared to Celecoxib, a widely studied COX-2 inhibitor.
| Parameter | This compound | Celecoxib | References |
| Target | Cyclooxygenase-2 (COX-2) | Cyclooxygenase-2 (COX-2) | [1][3] |
| IC50 for COX-2 | 1.5 nM (in cells) | 40 nM (in Sf9 cells) | [1][3][4][5] |
| Tumor Growth Inhibition (in vivo) | Significantly retarded tumor growth in NSCLC, breast, and colorectal carcinoma xenograft models.[1] In pancreatic cancer models, it enhanced the efficacy of standard therapies in tumors with elevated COX-2 activity.[1][6] | Reduced growth of meningioma xenografts by up to 66%.[7] Attenuated HCA-7 colorectal cancer xenograft growth.[8] | [1][6][7][8] |
| Effect on PGE2 Production | Inhibited PGE2 production at nanomolar concentrations in vitro.[1] A single 0.5 µmol/L dose decreased PGE2 levels by 50% in 24 hours in Colo357 cells.[1] | Inhibited PGE2 production with an IC50 of 91 nmol/l in human dermal fibroblasts.[9] Oral administration in humans significantly inhibited PGE2 synthesis.[10][11] | [1][9][10][11] |
| Induction of Apoptosis (in vivo) | Significantly increased the number of apoptotic cells in AsPC-1 and Colo357 pancreatic tumor models.[1] | Increased apoptotic cells in meningioma xenografts.[7] | [1][7] |
Signaling Pathway and Experimental Workflow
To validate target engagement, a series of experiments are typically performed. The following diagrams illustrate the COX-2 signaling pathway targeted by this compound and a general workflow for assessing target engagement in tumor tissue.
References
- 1. This compound, a Novel Inhibitor of COX-2, Markedly Improves Standard Therapy Response in Molecularly Defined Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a COX-2 inhibitor for the potential treatment of pain and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound, a novel inhibitor of COX-2, markedly improves standard therapy response in molecularly defined models of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Celecoxib inhibits meningioma tumor growth in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Celecoxib prevents tumor growth in vivo without toxicity to normal gut: lack of correlation between in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Celecoxib concentration predicts decrease in prostaglandin E2 concentrations in nipple aspirate fluid from high risk women - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Apricoxib and Other COX-2 Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Apricoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, with other notable COX-2 inhibitors, Celecoxib and Etoricoxib, in the context of cancer therapy. The information is supported by preclinical and clinical experimental data to aid in research and development decisions.
Executive Summary
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway and is frequently overexpressed in various cancers, playing a significant role in tumor progression, angiogenesis, and resistance to therapy.[1][2] Selective COX-2 inhibitors have been investigated as potential anticancer agents, both as monotherapies and in combination with standard cancer treatments. This guide focuses on the comparative efficacy of this compound against two other well-known COX-2 inhibitors, Celecoxib and Etoricoxib. While direct head-to-head clinical trials in oncology are limited, this guide synthesizes available preclinical and clinical data to provide a comparative overview.
Comparative Efficacy: Preclinical and Clinical Data
The following tables summarize the available quantitative data on the efficacy of this compound, Celecoxib, and Etoricoxib in various cancer models.
In Vitro Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below is compiled from various studies and cancer cell lines.
| Cancer Cell Line | This compound IC50 (µM) | Celecoxib IC50 (µM) | Etoricoxib IC50 (µM) |
| Pancreatic Cancer | |||
| AsPC-1 | 70 - 80[3] | - | - |
| HPAF-II | 70 - 80[3] | - | - |
| Su.86.86 | 70 - 80[3] | - | - |
| Breast Cancer | |||
| MCF-7 | Lowest among tested[4] | 11.7 - 37.2[5][6] | 100 - 200 (more cytotoxic than in non-tumorigenic cells)[7] |
| MDA-MB-231 | Significant dose-dependent reduction in viability[4] | - | - |
| Cervical Cancer | |||
| HeLa | Significant dose-dependent reduction in viability[4] | 37.2[5] | 100 - 200 (more cytotoxic than in non-tumorigenic cells)[7] |
| C-33A | - | - | 100 - 200 (more cytotoxic than in non-tumorigenic cells)[7] |
| Colon Cancer | |||
| HT-29 | Significant dose-dependent reduction in viability[4] | - | - |
| HCT116 | - | Intermediate sensitivity[5] | - |
| Hepatocellular Carcinoma | |||
| HepG2 | - | Intermediate sensitivity[5] | - |
| Hep3B | - | - | 100 - 200 (more cytotoxic than in non-tumorigenic cells)[7] |
| Glioblastoma | |||
| U-87 | - | - | 100 - 200 (more cytotoxic than in non-tumorigenic cells)[7] |
| U251 | - | 11.7[5] | - |
| Pancreatic Cancer | |||
| MiaPaCa-2 | - | - | 100 - 200 (more cytotoxic than in non-tumorigenic cells)[7] |
Note: Direct comparative studies across all three inhibitors in the same cancer cell lines are limited. The presented data is a synthesis from multiple sources.
In Vivo Xenograft Studies
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are crucial for evaluating the in vivo efficacy of anticancer agents.[8][9][10][11][12]
| Drug | Cancer Type | Model Details | Key Findings |
| This compound | Pancreatic Cancer | Orthotopic xenograft models with elevated COX-2 activity.[13] | Significantly enhanced the efficacy of gemcitabine plus erlotinib in reducing primary tumor burden and metastasis.[13] |
| Celecoxib | Meningioma | Nude mice with flank transplantation of meningioma cell lines. | Reduced mean tumor volume by up to 66% compared to controls; decreased blood vessel density and increased apoptosis. |
| Etoricoxib | Colon Carcinogenesis | 1,2-dimethylhydrazine dihydrochloride (DMH) induced model in male SD rats.[14] | Reduced pre-neoplastic aberrations and increased apoptosis of colonocytes.[14] |
Clinical Trial Outcomes in Oncology
Clinical trials provide the most definitive data on the efficacy and safety of drugs in humans. The majority of studies for COX-2 inhibitors in cancer have been in combination with standard therapies.
| Drug | Cancer Type | Trial Phase | Key Outcomes |
| This compound | Non-Small Cell Lung Cancer (NSCLC) | Phase II (in combination with docetaxel or pemetrexed) | Laboratory studies suggest potential benefit in patients with high COX-2 expression, though human efficacy is not yet proven.[15] |
| Celecoxib | Various Advanced Cancers | Meta-analysis of 11 RCTs | Addition of celecoxib to treatment significantly increased the overall response rate (ORR) but had no effect on 1-year mortality.[3] |
| Celecoxib | Breast Cancer | Phase III (REACT trial) | No significant difference in disease-free survival for patients receiving celecoxib compared to placebo as adjuvant therapy.[16] |
| Celecoxib | Advanced NSCLC | Phase III (CYCLUS study) | Failed to demonstrate a survival benefit with the addition of celecoxib to palliative chemotherapy.[17] |
| Etoricoxib | Lung Cancer | Preclinical (in vitro) | A nanoemulsion formulation of etoricoxib showed substantial anticancer activity compared to the free drug in A549 lung cancer cells.[18][19] |
Signaling Pathways in COX-2 Mediated Carcinogenesis
The anticancer effects of COX-2 inhibitors are primarily mediated through the inhibition of prostaglandin E2 (PGE2) synthesis. PGE2 is known to promote cancer progression through various signaling pathways.
Caption: COX-2 signaling pathway in cancer progression.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the efficacy of COX-2 inhibitors.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[20][21]
Caption: Workflow for a typical MTT cell viability assay.
Key Steps:
-
Cell Plating: Seed cells at an appropriate density in a 96-well plate.
-
Drug Incubation: Treat cells with varying concentrations of the COX-2 inhibitor.
-
MTT Addition: Add MTT solution to each well. Viable cells with active mitochondria will reduce MTT to formazan.
-
Solubilization: Add a detergent to dissolve the insoluble purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution, which is proportional to the number of viable cells.
In Vivo Efficacy Assessment: Xenograft Tumor Model
Xenograft models are a cornerstone of preclinical cancer research, allowing for the study of human tumors in a living organism.[8][9][10][11][12]
Caption: General workflow for a xenograft tumor model study.
Key Steps:
-
Cell Implantation: Human cancer cells are injected into immunodeficient mice, either subcutaneously or into the organ of origin (orthotopic).
-
Tumor Establishment: Tumors are allowed to grow to a specific size.
-
Treatment: Mice are treated with the COX-2 inhibitor or a placebo.
-
Monitoring: Tumor size and animal health are monitored throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised and analyzed for various endpoints, including size, weight, and biomarker expression.
Conclusion
The available data suggests that this compound, Celecoxib, and Etoricoxib all exhibit anticancer properties, primarily through the inhibition of the COX-2/PGE2 pathway. This compound has shown promise in preclinical models, particularly in enhancing the efficacy of standard chemotherapies in COX-2 dependent tumors.[13] Celecoxib has been more extensively studied in clinical trials, with mixed results, showing some benefit in overall response rates but not consistently in overall survival.[3][22] Etoricoxib has demonstrated potent and selective COX-2 inhibition in preclinical studies and has shown cytotoxic effects in various cancer cell lines.[7]
Direct comparative efficacy studies are needed to definitively establish the superiority of one COX-2 inhibitor over another in specific cancer types. Future research should focus on head-to-head preclinical and clinical trials, as well as the identification of predictive biomarkers to select patient populations most likely to benefit from COX-2 inhibition. The detailed experimental protocols and pathway diagrams provided in this guide are intended to support such ongoing research efforts.
References
- 1. Cyclooxygenase-2: A Role in Cancer Stem Cell Survival and Repopulation of Cancer Cells during Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclooxygenase-2 expression and angiogenesis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety profile of celecoxib for treating advanced cancers: a meta-analysis of 11 randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. theprofesional.com [theprofesional.com]
- 5. researchgate.net [researchgate.net]
- 6. Celecoxib targets breast cancer stem cells by inhibiting the synthesis of prostaglandin E2 and down-regulating the Wnt pathway activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. embopress.org [embopress.org]
- 11. dovepress.com [dovepress.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound, a Novel Inhibitor of COX-2, Markedly Improves Standard Therapy Response in Molecularly Defined Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-Proliferative and Apoptotic Effects of Etoricoxib, a Selective COX-2 Inhibitor, on 1,2-Dimethylhydrazine Dihydrochloride-Induced Colon Carcinogenesis [journal.waocp.org]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Effect of Celecoxib vs Placebo as Adjuvant Therapy on Disease-Free Survival Among Patients With Breast Cancer: The REACT Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of celecoxib on survival in patients with advanced non-small cell lung cancer: a double blind randomised clinical phase III trial (CYCLUS study) by the Swedish Lung Cancer Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development and Evaluation of Repurposed Etoricoxib Loaded Nanoemulsion for Improving Anticancer Activities against Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 22. Effect of celecoxib plus standard chemotherapy on cancer prognosis: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Apricoxib: A Comparative Analysis of Experimental Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental findings for Apricoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, with other relevant alternatives in the context of cancer research. The following sections present quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to facilitate an objective evaluation of this compound's performance and mechanism of action.
Data Presentation: Comparative Efficacy of COX-2 Inhibitors
The following tables summarize the in vitro cytotoxicity and in vivo tumor growth inhibition of this compound and its alternatives, Celecoxib and Etoricoxib, across various cancer models.
Table 1: In Vitro Cytotoxicity (IC50) of COX-2 Inhibitors in Human Cancer Cell Lines
| Cell Line | Cancer Type | This compound (µM) | Celecoxib (µM) | Etoricoxib (µM) | Reference |
| HCT116 | Colorectal Cancer | Not Reported | 37.2[1] | Not Reported | [1] |
| HT-29 | Colorectal Cancer | Not Reported | >20 (apoptosis)[2] | Not Reported | [2] |
| SW-480 | Colorectal Cancer | Not Reported | >20 (apoptosis)[2] | Not Reported | [2] |
| A549 | Lung Cancer | Not Reported | Not Reported | 1.29 (as µg/mL)[3] | [3] |
| IOMM-Lee | Meningioma | Not Reported | Not Reported | Not Reported | |
| CH157-MN | Meningioma | Not Reported | Not Reported | Not Reported | |
| HNE1 | Nasopharyngeal Carcinoma | Not Reported | 32.86[4] | Not Reported | [4] |
| CNE1-LMP1 | Nasopharyngeal Carcinoma | Not Reported | 61.31[4] | Not Reported | [4] |
| AsPC-1 | Pancreatic Cancer | >70-80 | Not Reported | Not Reported | |
| Colo357 | Pancreatic Cancer | Not Reported | Not Reported | Not Reported | |
| T24 | Urothelial Carcinoma | Not Reported | 63.8[5] | Not Reported | [5] |
| 5637 | Urothelial Carcinoma | Not Reported | 60.3[5] | Not Reported | [5] |
Note: The IC50 values for this compound are not consistently reported in the reviewed literature, highlighting a gap in publicly available quantitative data for direct comparison.
Table 2: In Vivo Tumor Growth Inhibition by COX-2 Inhibitors in Xenograft Models
| Drug | Cancer Model | Animal Model | Dosing | Tumor Growth Inhibition | Reference |
| This compound | Pancreatic Cancer (Colo357) | SCID Mice | 10 or 30 mg/kg PO daily | Significantly reduced primary tumor growth and almost eradicated metastases (quantitative data not specified) | [6] |
| This compound | Pancreatic Cancer (AsPC-1) | SCID Mice | 10 or 30 mg/kg PO daily | No significant reduction in primary tumor weight compared to standard of care | [6] |
| Celecoxib | Meningioma (IOMM-Lee) | Nude Mice | 500, 1000, 1500 ppm in chow | 66% reduction in mean tumor volume (at optimal dose)[7] | [7] |
| Celecoxib | Meningioma (CH157-MN) | Nude Mice | 500, 1000, 1500 ppm in chow | 25% reduction in mean tumor volume[7] | [7] |
| Celecoxib | Prostate Cancer (PC3) | Nude Mice | 150, 450, 750 ppm in diet | Dose-dependent inhibition; significant at all doses[8] | [8] |
| Celecoxib | Head and Neck Cancer (1483) | Not Specified | 40 and 160 ppm | 57% and 78% inhibition, respectively[9] | [9] |
| Celecoxib | Ovarian Cancer (KpB model) | Genetically Engineered Mice | 5 mg/kg | Significantly inhibited tumor volume and weight[10] | [10] |
| Etoricoxib | Colon Carcinogenesis | Rats | 0.64 mg/kg orally daily | Reduced aberrant crypt formation | [11] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparison of this compound and its alternatives.
MTS/MTT Assay for Cell Viability and IC50 Determination
The 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: The following day, treat the cells with a serial dilution of the test compound (e.g., this compound, Celecoxib) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Reagent Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours. Living cells with active metabolism convert the tetrazolium salt into a colored formazan product.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 490-570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Orthotopic Xenograft Mouse Model for In Vivo Efficacy
Orthotopic xenograft models involve implanting human tumor cells into the corresponding organ in immunodeficient mice, providing a more clinically relevant tumor microenvironment compared to subcutaneous models.
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).
-
Cell Preparation: Prepare a single-cell suspension of human cancer cells in a suitable medium, often mixed with an extracellular matrix component like Matrigel to support initial tumor growth.
-
Surgical Procedure: Anesthetize the mouse and make a small incision to expose the target organ (e.g., pancreas).
-
Cell Injection: Carefully inject the tumor cell suspension directly into the organ parenchyma.
-
Closure: Suture the incision in layers.
-
Drug Administration: Once tumors are established (monitored by imaging or palpation), begin treatment with the test compound (e.g., this compound) or vehicle control via the appropriate route (e.g., oral gavage).
-
Tumor Monitoring: Measure tumor volume periodically using calipers or non-invasive imaging techniques.
-
Endpoint Analysis: At the end of the study, euthanize the animals, excise the tumors, and weigh them. Tissues can be processed for further analysis (e.g., immunohistochemistry).
TUNEL Assay for Apoptosis Detection
The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Tissue Preparation: Fix tumor tissues in formalin and embed in paraffin. Cut thin sections and mount them on slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections using xylene and rehydrate through a graded series of ethanol.
-
Permeabilization: Treat the sections with proteinase K to permeabilize the tissue.
-
Labeling: Incubate the sections with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., biotin-dUTP or fluorescently labeled dUTP). TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Detection:
-
For biotin-labeled dUTPs, incubate with a streptavidin-horseradish peroxidase (HRP) conjugate followed by a chromogenic substrate (e.g., DAB) to produce a colored precipitate at the site of apoptosis.
-
For fluorescently labeled dUTPs, visualize directly using a fluorescence microscope.
-
-
Counterstaining: Counterstain the nuclei with a suitable dye (e.g., hematoxylin or DAPI).
-
Quantification: Quantify the apoptotic index by counting the number of TUNEL-positive cells as a percentage of the total number of cells in multiple high-power fields.
PCNA Immunohistochemistry for Proliferation Analysis
Proliferating cell nuclear antigen (PCNA) is a protein involved in DNA replication and repair, and its expression is a marker of cell proliferation.
-
Tissue Preparation and Pre-treatment: Similar to the TUNEL assay, use formalin-fixed, paraffin-embedded tissue sections. Perform antigen retrieval to unmask the PCNA epitope, typically by heat-induced epitope retrieval in a citrate buffer.
-
Blocking: Block endogenous peroxidase activity with hydrogen peroxide and non-specific antibody binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody specific for PCNA.
-
Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate and a chromogenic substrate (e.g., DAB).
-
Counterstaining: Counterstain the nuclei with hematoxylin.
-
Quantification: Determine the proliferation index by counting the percentage of PCNA-positive nuclei in multiple high-power fields.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: COX-2 signaling pathway in cancer and the inhibitory action of this compound.
Caption: A typical experimental workflow for the preclinical evaluation of this compound.
Caption: The COX-2/PGE2 signaling cascade and its downstream effects in cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development and Evaluation of Repurposed Etoricoxib Loaded Nanoemulsion for Improving Anticancer Activities against Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Celecoxib Synergistically Enhances MLN4924-Induced Cytotoxicity and EMT Inhibition Via AKT and ERK Pathways in Human Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Novel Inhibitor of COX-2, Markedly Improves Standard Therapy Response in Molecularly Defined Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Celecoxib inhibits meningioma tumor growth in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The effect of celecoxib on tumor growth in ovarian cancer cells and a genetically engineered mouse model of serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Statistical Analysis in Apricoxib Combination Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the statistical analysis methodologies and experimental data from key preclinical and clinical studies investigating Apricoxib in combination with standard cancer therapies. The following sections detail the experimental protocols, present quantitative data in a comparative format, and illustrate the underlying biological and analytical frameworks through signaling pathway and workflow diagrams.
Preclinical Efficacy of this compound Combination Therapy
A pivotal preclinical study by Kirane et al. (2012) investigated the synergistic effects of this compound with gemcitabine and erlotinib in pancreatic cancer models. The study demonstrated that the addition of this compound, a selective COX-2 inhibitor, significantly enhanced the efficacy of standard chemotherapy, particularly in tumors with high COX-2 expression.[1]
Comparative Analysis of In Vitro Cytotoxicity
The combination of this compound with gemcitabine and erlotinib resulted in a marked reduction in the half-maximal inhibitory concentration (IC50) in various pancreatic cancer cell lines, indicating a synergistic cytotoxic effect.
| Cell Line | Treatment | IC50 (µM) |
| Colo357 | Gemcitabine + Erlotinib | 0.85 |
| Gemcitabine + Erlotinib + this compound | 0.20 | |
| Panc-1 | Gemcitabine + Erlotinib | > 10 |
| Gemcitabine + Erlotinib + this compound | 2.5 | |
| AsPC-1 | Gemcitabine + Erlotinib | > 10 |
| Gemcitabine + Erlotinib + this compound | 5.0 | |
| Data extracted from Kirane et al. (2012)[1] |
In Vivo Tumor Growth Inhibition in Orthotopic Mouse Models
In an orthotopic pancreatic cancer mouse model using Colo357 cells (high COX-2 expressing), the combination of this compound with gemcitabine and erlotinib led to a significant reduction in tumor weight compared to the standard therapy alone.
| Treatment Group | Mean Tumor Weight (g) ± SEM | P-value vs. Standard Therapy |
| Vehicle Control | 1.5 ± 0.3 | < 0.001 |
| Gemcitabine + Erlotinib | 0.8 ± 0.2 | - |
| Gemcitabine + Erlotinib + this compound | 0.2 ± 0.1 | < 0.05 |
| Data extracted from Kirane et al. (2012)[1] |
Clinical Evaluation of this compound Combination Therapy
A phase II clinical trial by Edelman et al. (2015) evaluated the efficacy of this compound in combination with docetaxel or pemetrexed in patients with advanced non-small-cell lung cancer (NSCLC).[2] While the study did not meet its primary endpoint of improving progression-free survival (PFS) in the overall population, subgroup analyses suggested potential benefits in certain patient cohorts.[3][4]
Progression-Free Survival in Advanced NSCLC
| Treatment Arm | Median Progression-Free Survival (Days) | 95% Confidence Interval | P-value |
| Placebo + Chemotherapy | 97 | 52 - 193 | 0.91 |
| This compound + Chemotherapy | 85 | 67 - 142 | |
| Data from the intent-to-treat population in Edelman et al. (2015)[2] |
A meta-analysis of studies on COX-2 inhibitors in NSCLC, which included the Edelman et al. trial, reported on the overall response rates (ORR).
| Treatment | Overall Response Rate (RR) | 95% Confidence Interval |
| This compound + Chemotherapy | 0.94 | 0.34 - 2.60 |
| Data from a meta-analysis by Zhang et al. (2016)[5] |
Experimental Protocols
In Vitro Cytotoxicity Assay (Kirane et al., 2012)
Human pancreatic cancer cell lines were seeded in 96-well plates and allowed to adhere overnight. Cells were then treated with serial dilutions of gemcitabine, erlotinib, this compound, or combinations thereof for 72 hours. Cell viability was assessed using a standard MTS assay, and IC50 values were calculated using non-linear regression analysis.[1]
Orthotopic Pancreatic Cancer Mouse Model (Kirane et al., 2012)
Athymic nude mice were surgically implanted with human pancreatic cancer cells (Colo357 or AsPC-1) into the pancreas. Once tumors were established, mice were randomized to receive vehicle control, gemcitabine plus erlotinib, or gemcitabine plus erlotinib plus this compound. Treatments were administered for 4 weeks. Tumor weight was measured at the end of the study.[1]
Statistical Analysis of Combination Effects
The analysis of drug combination studies aims to determine whether the observed effect of the combination is greater than, equal to, or less than the expected effect of the individual drugs. This is often characterized as synergistic, additive, or antagonistic, respectively.
The Chou-Talalay Method
A widely used approach for quantifying drug interactions is the Chou-Talalay method, which is based on the median-effect principle.[6][7] This method calculates a Combination Index (CI) where:
-
CI < 1 indicates synergism
-
CI = 1 indicates an additive effect
-
CI > 1 indicates antagonism
The analysis involves generating dose-effect curves for each drug alone and in combination. These data are then used to calculate CI values at different effect levels (e.g., 50%, 75%, and 90% growth inhibition).
Statistical Tests for In Vivo Studies
In the Kirane et al. (2012) study, statistical significance of the differences in tumor weight between treatment groups was determined using a two-tailed Student's t-test. For clinical trials such as Edelman et al. (2015), survival data (PFS and OS) are typically analyzed using the Kaplan-Meier method and compared using the log-rank test. Hazard ratios are calculated using Cox proportional hazards models.[1][2]
Visualizing the Frameworks
COX-2 Signaling Pathway in Cancer
This compound exerts its effect by inhibiting COX-2, a key enzyme in the prostaglandin synthesis pathway. This pathway is implicated in several cancer hallmarks, including proliferation, angiogenesis, and inflammation. The diagram below illustrates the central role of COX-2 and the points of intervention by this compound and standard chemotherapies.
Caption: COX-2 signaling pathway and therapeutic intervention points.
Experimental and Statistical Workflow for Preclinical Combination Studies
The following diagram outlines the typical workflow for a preclinical study evaluating a combination therapy, from in vitro experiments to in vivo validation and statistical analysis.
Caption: Workflow for preclinical evaluation of combination therapy.
Logical Framework for Clinical Trial Statistical Analysis
This diagram illustrates the logical flow of statistical analysis in a typical randomized controlled clinical trial, such as the study by Edelman et al. (2015).
References
- 1. This compound, a Novel Inhibitor of COX-2, Markedly Improves Standard Therapy Response in Molecularly Defined Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Randomized, double-blind, placebo-controlled, multicenter phase II study of the efficacy and safety of this compound in combination with either docetaxel or pemetrexed in patients with biomarker-selected non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Randomized, Placebo-Controlled, Multicenter, Biomarker-Selected, Phase 2 Study of this compound in Combination with Erlotinib in Patients with Advanced Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apricot-l: Results of a biomarker-based phase II randomized placebo-controlled study of this compound in combination with erlotinib in non-small cell lung cancer (NSCLC) patients. - ASCO [asco.org]
- 5. Clinical Profile of Cyclooxygenase-2 Inhibitors in Treating Non-Small Cell Lung Cancer: A Meta-Analysis of Nine Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
Apricoxib's Impact on the Tumor Microenvironment: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Apricoxib's effects on the tumor microenvironment with other cyclooxygenase-2 (COX-2) inhibitors, supported by preclinical experimental data. The information is intended to inform research and development decisions in oncology.
Introduction to COX-2 Inhibition in the Tumor Microenvironment
Cyclooxygenase-2 (COX-2) is an enzyme frequently overexpressed in various cancers, playing a pivotal role in tumor progression.[1] It catalyzes the production of prostaglandin E2 (PGE2), a potent signaling molecule that fosters a pro-tumoral microenvironment by promoting angiogenesis, inflammation, cell proliferation, and immune evasion.[1][2] Consequently, selective COX-2 inhibitors have been investigated as anti-cancer agents. This guide focuses on this compound, a novel COX-2 inhibitor, and compares its effects to the more established COX-2 inhibitor, Celecoxib.
Comparative Efficacy of this compound and Other COX-2 Inhibitors
While direct head-to-head preclinical studies under identical conditions are limited, this section summarizes key quantitative findings from separate studies on this compound and Celecoxib to facilitate an objective comparison.
Table 1: Effect on Tumor Growth and Metastasis
| Drug | Cancer Model | Dosage/Concentration | Key Findings | Reference |
| This compound | Pancreatic Cancer (Orthotopic Xenografts) | 10 mg/kg and 30 mg/kg daily (in combination with gemcitabine + erlotinib) | Significantly enhanced the reduction of primary tumor burden and the occurrence of metastases in tumors with elevated COX-2 activity.[3] | Kirane et al., 2012 |
| Celecoxib | Gastric Cancer (Xenografts) | Not specified | Significantly smaller tumors compared to the control group.[1] | |
| Celecoxib | Secondary Bone Tumors (in vivo) | Not specified | Significantly reduced tumor size by 53% compared to controls.[4] |
Note: The experimental conditions, including cancer models and combination therapies, differ between these studies, which should be considered when interpreting the data.
Table 2: Modulation of the Tumor Microenvironment
| Parameter | This compound | Celecoxib |
| Epithelial-Mesenchymal Transition (EMT) | Promotes an epithelial phenotype in pancreatic cancer cells.[3] | No direct comparative data on EMT markers found. |
| Angiogenesis | Resulted in vascular normalization without a decrease in microvessel density in a pancreatic cancer model.[3] | Significantly reduced functional vessel density in secondary bone tumors by 25%.[4] In another study, it normalized the tumor microenvironment, including tumor vessel normalization.[5] |
| Immune Cell Infiltration | No specific quantitative data on Myeloid-Derived Suppressor Cells (MDSCs) or Regulatory T cells (Tregs) was found in the reviewed literature. | In a mesothelioma model, dietary celecoxib prevented the local and systemic expansion of all MDSC subtypes.[6] A separate review highlights that Celecoxib inhibits the intratumoral infiltration of Tregs and MDSCs.[7] |
| Apoptosis | Significantly increased the number of apoptotic cells in AsPC-1 and Colo357 pancreatic cancer tumors.[3] | In a gastric cancer model, it increased the apoptosis index in tumor xenografts.[1] In secondary bone tumors, it demonstrated a pro-apoptotic effect.[4] |
Experimental Protocols
Key this compound In Vivo Study (Kirane et al., 2012)
-
Cell Lines and Animal Model: Human pancreatic cancer cell lines (AsPC-1, Colo357, and HPAF-II) were used. 1 x 10^6 cells were injected orthotopically into the pancreas of Severe Combined Immunodeficient (SCID) mice.
-
Treatment Regimen: Treatment commenced when tumors were approximately 10 mm³. Mice received either a control vehicle, standard therapy (gemcitabine 25 mg/kg twice weekly + erlotinib 100 µg daily), or standard therapy plus this compound at 10 mg/kg or 30 mg/kg daily.
-
Duration: Treatment continued for 3 to 7 weeks.
-
Analysis: Post-treatment analysis of tumor tissue included evaluation of cell proliferation, viability, EMT phenotype, and vascular parameters.
Signaling Pathways and Mechanisms of Action
The COX-2/PGE2 Signaling Axis
The overexpression of COX-2 in tumor cells leads to an increased production of PGE2, which then acts on various cells within the tumor microenvironment to promote tumor growth and survival.
Caption: The COX-2/PGE2 signaling pathway in the tumor microenvironment.
This compound's Mechanism of Action in the Tumor Microenvironment
This compound, as a selective COX-2 inhibitor, blocks the conversion of arachidonic acid to prostaglandins, thereby reducing PGE2 levels. This leads to a multi-faceted anti-tumor effect within the tumor microenvironment.
Caption: this compound's inhibitory effects on the tumor microenvironment.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of a COX-2 inhibitor like this compound.
Caption: A generalized workflow for preclinical in vivo testing.
Conclusion
The available preclinical data suggests that this compound effectively modulates the tumor microenvironment, primarily by inhibiting the COX-2/PGE2 pathway. Its ability to reverse EMT and induce apoptosis in pancreatic cancer models is a promising indicator of its anti-tumor activity. While a direct quantitative comparison with other COX-2 inhibitors like Celecoxib is challenging due to variations in experimental designs across studies, the collective evidence underscores the therapeutic potential of targeting COX-2 in oncology. Further research, including head-to-head comparative studies, is warranted to fully elucidate the relative efficacy and specific mechanisms of different COX-2 inhibitors in various cancer types. This will be crucial for the strategic development and clinical application of these agents in combination with other cancer therapies.
References
- 1. Anti-cancer effects of COX-2 inhibitors and their correlation with angiogenesis and invasion in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. COX-2 Inhibition Potentiates Anti-Angiogenic Cancer Therapy and Prevents Metastasis in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Novel Inhibitor of COX-2, Markedly Improves Standard Therapy Response in Molecularly Defined Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Celecoxib normalizes the tumor microenvironment and enhances small nanotherapeutics delivery to A549 tumors in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. COX-2 inhibition improves immunotherapy and is associated with decreased numbers of myeloid-derived suppressor cells in mesothelioma. Celecoxib influences MDSC function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Celecoxib in Oncology: Targeting the COX-2/PGE₂ Axis to Reprogram the Tumor Immune Microenvironment and Enhance Multimodal Therapy [frontiersin.org]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Apricoxib
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Apricoxib, an experimental anticancer and nonsteroidal anti-inflammatory drug (NSAID), requires careful handling and disposal due to its potential hazards.[1] Adherence to established protocols is essential to mitigate risks to personnel and the environment.
Hazard Profile and Safety Precautions
Personal Protective Equipment (PPE) and Handling:
| Item | Specification |
| Gloves | Wear protective gloves. Contaminated gloves must be disposed of after use in accordance with applicable laws and good laboratory practices.[2] |
| Protective Clothing | Wear appropriate protective clothing.[2] |
| Eye/Face Protection | Use safety goggles with side-shields or other forms of eye protection.[3] |
| Respiratory Protection | If necessary, use a suitable respirator.[3] |
| Hand Washing | Wash skin thoroughly after handling.[2] |
Disposal Procedures for this compound
The disposal of pharmaceutical waste is stringently regulated by agencies such as the U.S. Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[4][5][6] Given that this compound is an experimental drug with potential cytotoxic properties, it should be treated as hazardous pharmaceutical waste.
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix this compound waste with general or non-hazardous waste. It must be segregated at the point of generation.
-
Containerization: Place all solid and liquid waste containing this compound, including contaminated lab supplies (e.g., gloves, vials, and cloths), into a designated, leak-proof, and clearly labeled hazardous waste container. Hazardous pharmaceutical waste is typically collected in black containers.[4]
-
Labeling: The container must be labeled as "Hazardous Waste - Pharmaceuticals" and include the name of the substance (this compound).
-
Storage: Store the sealed container in a secure, designated hazardous waste accumulation area, away from incompatible materials.[2]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and permitted hazardous waste management company. These companies are equipped to transport and treat the waste in compliance with all federal, state, and local regulations.
-
Incineration: The required method of treatment for hazardous pharmaceutical waste is typically high-temperature incineration at a permitted facility.[4][5] This process destroys the active pharmaceutical ingredients, rendering them inert.
-
Documentation: Maintain accurate records of the waste generated, including the quantity, composition, and date of disposal. This documentation is crucial for regulatory compliance.
Prohibited Disposal Methods:
-
Do Not Flush: Under the EPA's Subpart P regulations, flushing hazardous waste pharmaceuticals down the toilet or drain is strictly prohibited.[4]
-
Do Not Dispose in General Trash: this compound waste should never be disposed of in the regular municipal trash or landfill.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Environmental Considerations
The improper disposal of pharmaceuticals can lead to the contamination of soil and water, posing a risk to ecosystems and potentially contributing to the development of antibiotic resistance.[7][8] Although the development of this compound was discontinued, the principles of responsible disposal remain paramount for all investigational compounds to prevent environmental harm.[1] By following these established procedures, laboratories can ensure they are protecting both their personnel and the environment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. danielshealth.com [danielshealth.com]
- 6. easyrxcycle.com [easyrxcycle.com]
- 7. ESG Index: Downstream Emissions to the Environment l Sanofi [sanofi.com]
- 8. Environmental impact assessment of COVID-19 therapeutic solutions. A prospective analysis - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
